Tectoroside
Description
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Properties
Molecular Formula |
C30H36O12 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
[3,6,9-trimethylidene-2-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C30H36O12/c1-12-8-20(39-29(38)18(33)9-15-4-6-16(32)7-5-15)23-14(3)28(37)42-27(23)22-13(2)19(10-17(12)22)40-30-26(36)25(35)24(34)21(11-31)41-30/h4-7,17-27,30-36H,1-3,8-11H2/t17?,18?,19?,20?,21-,22?,23?,24-,25+,26-,27?,30-/m1/s1 |
InChI Key |
MAHPANYZARJSAV-REJYMTEWSA-N |
Isomeric SMILES |
C=C1CC(C2C(C3C1CC(C3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)C2=C)OC(=O)C(CC5=CC=C(C=C5)O)O |
Canonical SMILES |
C=C1CC(C2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C)OC(=O)C(CC5=CC=C(C=C5)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Tectoroside: A Comprehensive Technical Guide to Its Natural Sources, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside (B1160345), an isoflavone (B191592) glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Iridaceae and Leguminosae families. The most prominent and commercially viable sources are the rhizomes of Iris species and the flowers of Pueraria species.
Table 1: Principal Natural Sources of this compound
| Family | Species | Common Name | Plant Part Used |
| Iridaceae | Iris domestica (formerly Belamcanda chinensis) | Blackberry Lily, Leopard Flower | Rhizome |
| Iridaceae | Iris tectorum | Roof Iris | Rhizome |
| Leguminosae | Pueraria lobata | Kudzu | Flower |
| Leguminosae | Pueraria thunbergiana | Flower |
The rhizomes of Iris tectorum have been reported to contain a significantly higher concentration of this compound compared to Iris domestica. The flowers of Pueraria lobata, a traditional Chinese medicine, are another rich source of this valuable compound.
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves extraction with polar solvents, followed by various chromatographic techniques for purification.
Experimental Protocol: High-Temperature and High-Pressure Solvent Extraction from Iris domestica Rhizomes
This method has been shown to provide a high yield of this compound in a shorter time frame compared to conventional methods.
1. Preparation of Plant Material:
-
Collect and wash the rhizomes of Iris domestica.
-
Dry the rhizomes thoroughly and grind them into a fine powder.
2. Extraction:
-
Place the powdered rhizome material into a high-pressure extraction vessel.
-
Use a solvent mixture of water and ethanol (B145695) (30-100% ethanol concentration).
-
Heat the solvent to a temperature range of 80-200°C under a pressure of 1-15 MPa.
-
Perform the extraction for a specified duration. A yield of 32.04 ± 0.04 mg/g of tectoridin (B1682737) was achieved at 150°C[1].
3. Filtration and Concentration:
-
After extraction, filter the mixture to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
4. Purification by Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Load the dissolved extract onto a silica (B1680970) gel or other suitable stationary phase packed in a chromatography column.
-
Elute the column with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol (B129727), to separate the different components.
-
Collect the fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.
5. Crystallization:
-
Concentrate the purified fractions containing this compound.
-
Induce crystallization by dissolving the residue in a hot solvent (e.g., methanol or ethanol) and allowing it to cool slowly.
-
Collect the crystals by filtration and dry them to obtain pure this compound.
Experimental Protocol: Solvent Extraction from Pueraria lobata Flowers
1. Preparation of Plant Material:
-
Harvest the flowers of Pueraria lobata.
-
Air-dry the flowers in a shaded area and then grind them into a coarse powder.
2. Extraction:
-
Macerate the powdered flowers in methanol or 50-95% (v/v) ethanol at a temperature of 40-60°C with a mixing speed of 300-500 rpm[2].
-
Alternatively, perform reflux extraction with a suitable solvent.
3. Filtration and Concentration:
-
Filter the extract to remove the plant material.
-
Evaporate the solvent from the filtrate under vacuum to yield the crude extract.
4. Purification:
-
Subject the crude extract to repeated column chromatography on silica gel or other appropriate resins.
-
Monitor the separation process using TLC or HPLC to isolate the this compound-containing fractions.
Quantitative Analysis
High-performance liquid chromatography (HPLC) is a reliable method for the quantitative analysis of this compound.
Table 2: HPLC Conditions for this compound Quantification
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Methanol-acetonitrile-water (2:1:2, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 264 nm[3] |
| Column Temperature | Ambient[3] |
A reported HPLC method demonstrated a linear range for tectoridin of 2.0–120.0 µg/mL with an average recovery of 99.7%[3].
Table 3: Reported Yield of this compound from Various Sources and Methods
| Plant Source | Plant Part | Extraction Method | Yield (mg/g of dry material) | Reference |
| Belamcanda chinensis | Rhizome | High-Temperature/Pressure (150°C, water/ethanol) | 32.04 ± 0.04 | [1] |
Signaling Pathways Involving this compound
This compound exerts its biological effects by modulating several key signaling pathways, primarily related to inflammation and cellular metabolism.
Anti-inflammatory Effects: NF-κB and MAPK Signaling Pathways
This compound has been shown to possess significant anti-inflammatory properties, which are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is believed to inhibit this pathway, thereby reducing the production of inflammatory mediators.
The MAPK signaling cascade, which includes ERK, JNK, and p38 kinases, is another crucial pathway in the inflammatory response. This compound can suppress the phosphorylation of these kinases, leading to a downstream reduction in the expression of inflammatory cytokines.
References
- 1. KR100856486B1 - Method for Extracting Tectoridine and Tettorigenin from Panax Root Root Using Hot-High Pressure Solvent Extraction - Google Patents [patents.google.com]
- 2. CN102603834A - Method for extracting and separating tectoridin from iris tectorum - Google Patents [patents.google.com]
- 3. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
An In-depth Technical Guide to the Biosynthesis of Tectoroside in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside, a prominent isoflavone (B191592) glycoside found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolism to the final glycosylated product. It includes a summary of available quantitative data, detailed experimental protocols for key analytical and enzymatic assays, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is the 7-O-glucoside of the isoflavone aglycone, tectorigenin (B1682738).[1] Tectorigenin is an O-methylated isoflavone characterized by a methoxy (B1213986) group at the 6-position and hydroxyl groups at positions 5, 7, and 4'.[2][3] Isoflavones are a class of flavonoids almost exclusively produced by plants of the legume family (Fabaceae) and play crucial roles in plant defense and signaling.[4] The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, branching into the isoflavone-specific pathway. This guide will elucidate the enzymatic reactions and molecular players involved in the formation of this important bioactive compound.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Phenylpropanoid Pathway: The synthesis of the p-Coumaroyl-CoA precursor.
-
Isoflavone Backbone Formation and Modification: The formation of the isoflavone core and subsequent hydroxylation and methylation to yield tectorigenin.
-
Glycosylation: The final attachment of a glucose moiety to tectorigenin to form this compound.
Phenylpropanoid Pathway
The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. This foundational pathway involves three key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.
Isoflavone Backbone Formation and Modification
p-Coumaroyl-CoA serves as a crucial precursor for the flavonoid and isoflavonoid (B1168493) pathways. The formation of the tectorigenin aglycone involves a series of isoflavone-specific enzymatic reactions:
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into the flavanone (B1672756) naringenin.
-
Isoflavone Synthase (IFS): A key enzyme that distinguishes the isoflavonoid pathway. This cytochrome P450 enzyme catalyzes the aryl migration of the B-ring from the C2 to the C3 position of the flavanone, forming the unstable intermediate 2-hydroxyisoflavanone (B8725905).
-
2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to form the isoflavone genistein (B1671435) (in the case of naringenin as a precursor). The formation of the daidzein (B1669772) backbone, a precursor to tectorigenin, follows a similar route from liquiritigenin.
-
Flavonoid 6-Hydroxylase (F6H): A cytochrome P450 enzyme that is proposed to hydroxylate the isoflavone precursor at the 6-position. This step is crucial for the subsequent methylation.
-
Isoflavone O-Methyltransferase (IOMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that catalyzes the methylation of the hydroxyl group at the 6-position of the isoflavone ring, leading to the formation of tectorigenin.
Glycosylation
The final step in this compound biosynthesis is the attachment of a glucose molecule to the 7-hydroxyl group of tectorigenin:
-
UDP-Glycosyltransferase (UGT): This enzyme utilizes UDP-glucose as a sugar donor and transfers the glucose moiety to the 7-OH position of tectorigenin, forming this compound (tectorigenin-7-O-glucoside). This glycosylation step is critical for the stability, solubility, and bioavailability of the compound.
Quantitative Data
Quantitative understanding of the enzymatic reactions is vital for metabolic engineering and pathway optimization. The following table summarizes available kinetic data for key enzyme classes involved in the this compound biosynthesis pathway. It is important to note that specific kinetic parameters for the enzymes directly involved in tectorigenin and this compound synthesis are not extensively characterized and the data presented here are from related isoflavonoid pathways, primarily in soybean.
| Enzyme Class | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source Organism | Reference |
| Isoflavone O-Methyltransferase (GmIOMT1) | 6-hydroxydaidzein | 2.1 ± 0.5 | 411 ± 20 | Glycine max | [5] |
| UDP-Glycosyltransferase (CsUGT75L12) | Kaempferol | 250 | - | Camellia sinensis | [6] |
Note: Data for specific enzymes in the this compound pathway from its primary plant sources are limited. The provided data from related pathways can serve as a valuable reference.
Experimental Protocols
Analysis of this compound and Tectorigenin by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the determination of Tectoridin and Tectorigenin in Flos Puerariae lobata.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Agilent C18 column (4.6 mm × 250 mm, 5 µm).
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tectoridin and Tectorigenin analytical standards
Procedure:
-
Standard Preparation: Prepare stock solutions of Tectoridin and Tectorigenin in methanol. Create a series of working standards by diluting the stock solutions to achieve a linear range (e.g., 2.0-120.0 µg/ml for Tectoridin and 0.8-80.0 µg/ml for Tectorigenin).
-
Sample Preparation:
-
Grind the plant material to a fine powder.
-
Extract a known weight of the powder with a suitable solvent (e.g., methanol-acetonitrile-water mixture) using ultrasonication or reflux extraction.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: Methanol:Acetonitrile:Water (2:1:2, v/v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 264 nm
-
Column Temperature: Ambient
-
Injection Volume: 10-20 µl
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Tectoridin and Tectorigenin in the samples by interpolating their peak areas from the calibration curve.
Isoflavone Synthase (IFS) Activity Assay
This protocol is based on the expression of IFS in yeast microsomes.[7]
Materials:
-
Yeast strain expressing the candidate IFS gene and a cytochrome P450 reductase.
-
Microsome isolation buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 0.5 mM DTT, and 20% glycerol).
-
Reaction buffer (e.g., 80 mM K2HPO4, 0.5 mM glutathione).
-
NADPH
-
Substrate (e.g., naringenin or liquiritigenin)
-
Ethyl acetate (B1210297) for extraction
-
HPLC system for analysis
Procedure:
-
Microsome Preparation:
-
Grow the yeast culture and induce protein expression.
-
Harvest the cells and resuspend in microsome isolation buffer.
-
Lyse the cells (e.g., using glass beads or a French press).
-
Centrifuge to remove cell debris.
-
Pellet the microsomes by ultracentrifugation.
-
Resuspend the microsomal pellet in a minimal volume of isolation buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
In a microcentrifuge tube, combine the reaction buffer, a specific amount of microsomal protein (e.g., 30-150 µg), and the substrate (e.g., 50 µM naringenin).
-
Initiate the reaction by adding NADPH (e.g., to a final concentration of 1 mM).
-
Incubate at a suitable temperature (e.g., 28-30°C) for a specific time (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solvent (e.g., acetone (B3395972) or by acidification).
-
-
Product Extraction and Analysis:
-
Extract the reaction mixture with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent (e.g., methanol) and analyze by HPLC or LC-MS/MS to identify and quantify the isoflavone product (e.g., genistein).
-
UDP-Glycosyltransferase (UGT) Activity Assay
This protocol provides a general method for assaying the activity of a flavonoid glycosyltransferase.
Materials:
-
Purified recombinant UGT enzyme.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Aglycone substrate (e.g., tectorigenin).
-
UDP-glucose (sugar donor).
-
Methanol or other organic solvent to stop the reaction.
-
HPLC or LC-MS/MS for product analysis.
Procedure:
-
Reaction Setup:
-
In a total volume of 50-100 µl, combine the reaction buffer, the aglycone substrate (e.g., 100 µM tectorigenin dissolved in a small amount of DMSO), and the purified UGT enzyme.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding UDP-glucose (e.g., to a final concentration of 1 mM).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
-
-
Termination and Analysis:
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS/MS to detect and quantify the formation of the glycosylated product (this compound). A control reaction without the enzyme or without UDP-glucose should be run in parallel.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the extraction and quantification of this compound from plant material using HPLC.
Conclusion
The biosynthesis of this compound is a multi-step process that involves the coordinated action of several enzyme families, starting from the general phenylpropanoid pathway and branching into the specialized isoflavonoid pathway. While the general steps are well-understood, further research is needed to identify and characterize the specific enzymes, particularly the flavonoid 6-hydroxylase, isoflavone O-methyltransferase, and UDP-glycosyltransferase, from this compound-producing plants. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway further, with the ultimate goal of harnessing its potential for pharmaceutical and biotechnological applications.
References
- 1. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
- 2. akjournals.com [akjournals.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Flavonoid Glucosyltransferase Involved in 7-OH Site Glycosylation in Tea plants (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocuriousmembers.pbworks.com [biocuriousmembers.pbworks.com]
In Vitro Mechanism of Action of Tectoroside: A Review of Available Evidence
Introduction
Tectoroside (B1160345) is a flavonoid glycoside that has been the subject of preliminary scientific inquiry. As a natural compound, it belongs to a class of molecules that are of significant interest to researchers, scientists, and drug development professionals for their potential therapeutic properties. This technical guide aims to provide an in-depth overview of the core in vitro mechanisms of action attributed to this compound, with a focus on its effects on key cellular signaling pathways. However, it is critical to note that publicly available, peer-reviewed research specifically detailing the in vitro mechanisms of this compound is limited. Therefore, this document also draws upon findings from structurally similar and related compounds to provide a broader context for potential mechanisms, while clearly distinguishing these from data directly pertaining to this compound.
Core Bioactivities and Signaling Pathways
The primary in vitro activities investigated for flavonoid glycosides similar to this compound revolve around their anti-inflammatory, antioxidant, and anti-cancer properties. These effects are often mediated through the modulation of complex intracellular signaling cascades.
Anti-Inflammatory and Antioxidant Mechanisms
A significant body of research on related compounds, such as acteoside and tiliroside (B191647), points towards the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways as a central mechanism for their anti-inflammatory and antioxidant effects.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular defense against oxidative stress.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by stimuli such as oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]
Studies on the related compound tiliroside have shown that it can increase the protein levels of Nrf2, HO-1, and NQO1, indicating an activation of this protective mechanism in microglial cells.[3] Similarly, acteoside has been demonstrated to stimulate HO-1 expression through the activation of Nrf2 in LPS-induced RAW 264.7 cells.[4] This activation is crucial for mediating the anti-inflammatory response.
Caption: Proposed Nrf2 activation pathway by this compound or related compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[5] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7]
Research on acteoside has shown its ability to ameliorate inflammatory responses by modulating the NF-κB pathway.[8][9] Furthermore, studies on tiliroside have demonstrated that its anti-inflammatory activity is reversed when Nrf2 is silenced, suggesting a crosstalk where Nrf2 activation contributes to the inhibition of the NF-κB pathway.[1]
Caption: Proposed NF-κB inhibition pathway by this compound or related compounds.
Anti-Cancer Mechanisms
The potential anti-cancer activity of flavonoid glycosides is another area of active research. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Apoptosis Induction and Cell Cycle Arrest
Apoptosis is a crucial process for eliminating damaged or cancerous cells.[10] It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death.[11][12] Cell cycle checkpoints are regulatory mechanisms that ensure the proper progression through the phases of cell division.[13][14] Many anti-cancer agents work by inducing damage that triggers these checkpoints, leading to cell cycle arrest and, subsequently, apoptosis if the damage is irreparable.[15]
While direct evidence for this compound is lacking, related natural compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines in vitro.[16][17]
References
- 1. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 6. bosterbio.com [bosterbio.com]
- 7. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acteoside ameliorates inflammatory responses through NFkB pathway in alcohol induced hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular responses to etoposide: cell death despite cell cycle arrest and repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of cell cycle regulation and apoptosis triggering in determining the sensitivity of leukemic cells to topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Tectoroside: A Comprehensive Technical Review of Its Discovery, Research, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside (B1160345), a prominent isoflavone (B191592) glycoside, has been the subject of extensive research due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical research surrounding this compound, detailing its phytochemical properties, and exploring the experimental methodologies used to investigate its biological effects. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, significant signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, also known as tectoridin (B1682737), is an isoflavone O-glycoside. It is the 7-O-glucoside of the aglycone tectorigenin[1][2]. As a phytoestrogen, this compound is structurally similar to endogenous estrogens and has been investigated for a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects[3]. This guide delves into the historical context of its discovery, the evolution of research into its therapeutic properties, and the technical details of the experimental protocols that have been pivotal in elucidating its functions.
Discovery and Historical Research
The history of isoflavone research dates back to the mid-19th century with the isolation of ononin (B1677330) from Ononis spinosa[4]. However, the specific discovery of this compound is rooted in the early phytochemical explorations of plants from the Iridaceae and Leguminosae families.
Initial Isolation and Identification
Evolution of Research
Early research focused on the isolation and structural elucidation of this compound and its aglycone, tectorigenin (B1682738). With the advancement of analytical techniques, research has expanded to investigate its metabolic fate and wide-ranging pharmacological effects. It has been demonstrated that this compound can be metabolized to tectorigenin by human intestinal bacteria, and tectorigenin often exhibits more potent biological activity than its glycoside precursor[8]. This has led to the consideration of this compound as a prodrug. Modern research continues to explore its therapeutic potential for various conditions, including liver disease, and aims to understand its molecular mechanisms of action[3][9].
Physicochemical Properties and Quantitative Data
This compound is chemically defined as 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C22H22O11 | [2] |
| Molar Mass | 462.4 g/mol | [2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695) | [7] |
Experimental Protocols
This section details the methodologies for key experiments related to this compound research, providing a framework for replication and further investigation.
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of this compound from plant material is as follows:
-
Plant Material Preparation : Dried and powdered rhizomes of Iris domestica or flowers of Pueraria thunbergiana are used as the starting material.
-
Extraction : The powdered material is extracted with methanol or ethanol at room temperature or under reflux. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration : The combined extracts are concentrated under reduced pressure to obtain a crude extract.
-
Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This compound is typically enriched in the ethyl acetate or n-butanol fraction.
-
Chromatographic Purification : The enriched fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to isolate this compound.
-
Structure Elucidation : The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory effects of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture : RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment : Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
Measurement of Nitric Oxide (NO) Production : The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines : The levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Viability Assay : The cytotoxicity of this compound is assessed using an MTT or similar assay to ensure that the observed inhibitory effects are not due to cell death.
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. This section provides visual representations of these pathways and a typical experimental workflow.
This compound Biosynthesis and Metabolism
References
- 1. Tectoridin - Wikipedia [en.wikipedia.org]
- 2. Tectoridin | C22H22O11 | CID 5281810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. NParks | Iris domestica [nparks.gov.sg]
- 7. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of 6"-O-xylosyltectoridin and tectoridin by human intestinal bacteria and their hypoglycemic and in vitro cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tectorigenin, an isoflavone aglycone from the rhizome of Belamcanda chinensis, induces neuronal expression of erythropoietin via accumulation of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside: A Comprehensive Technical Guide on Solubility, Stability, and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside (B1160345), a natural isoflavone (B191592) glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the current knowledge on the solubility, stability, and degradation profile of this compound. The information presented herein is intended to support researchers and drug development professionals in designing formulations, establishing analytical methods, and predicting the shelf-life of this compound-based products.
Solubility Profile
Table 1: this compound Solubility
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | 92 | Not Specified | [1] |
It is important to note that moisture-absorbing properties of DMSO can reduce the solubility of this compound, and the use of fresh DMSO is recommended[1].
Due to the limited specific data for this compound, further experimental determination of its solubility in common pharmaceutical solvents such as water, ethanol, methanol, and acetonitrile (B52724) is highly recommended.
Experimental Protocol for Solubility Determination
A standardized protocol for determining the solubility of this compound can be adapted from general pharmaceutical guidelines. The shake-flask method is a common and reliable technique.
Protocol 1: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or g/100 mL).
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Stability Profile
The chemical stability of this compound is a critical quality attribute that influences its safety and efficacy. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[2]. While specific forced degradation data for this compound is scarce, general guidelines and studies on related flavonoid glycosides can inform the experimental design[3]. The target degradation is typically in the range of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage conditions[2].
Table 2: Recommended Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature / 60-80°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature / 60-80°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal Degradation | Dry Heat | 40°C - 80°C | Up to 7 days |
| Photostability | UV and Visible Light | Room Temperature | ≥ 1.2 million lux hours and ≥ 200 watt hours/m² |
Note: The specific conditions should be optimized to achieve the target degradation level.
Experimental Protocol for Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound is outlined below.
Protocol 2: Forced Degradation of this compound
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents. For hydrolytic studies, the solvent will be the acidic or basic solution. For other stress conditions, a suitable solvent in which this compound is soluble and stable should be used.
-
Stress Application:
-
Acid/Base Hydrolysis: Treat the this compound solution with the specified acid or base at the chosen temperature for the designated time. At various time points, withdraw aliquots and neutralize them before analysis.
-
Oxidation: Add the specified concentration of hydrogen peroxide to the this compound solution and store it at room temperature, protected from light.
-
Thermal Degradation: Store the solid this compound powder or its solution in a temperature-controlled oven.
-
Photostability: Expose the solid this compound powder or its solution to a calibrated light source that provides both UV and visible output, as per ICH Q1B guidelines[2]. A dark control sample should be stored under the same conditions to exclude thermal degradation.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all its degradation products.
-
Data Evaluation: Determine the percentage of degradation of this compound and identify and quantify the major degradation products.
Caption: Forced Degradation Study Workflow for this compound.
Degradation Profile
Understanding the degradation pathways of this compound is crucial for identifying its potential degradation products and ensuring the safety and quality of its formulations.
Predicted Degradation Pathways
Based on the chemical structure of this compound (an isoflavone glycoside) and studies on similar compounds, the following degradation pathways can be anticipated:
-
Hydrolysis: The glycosidic bond in this compound is susceptible to cleavage, particularly under acidic conditions, to yield its aglycone, tectorigenin (B1682738), and a glucose molecule[4]. Basic conditions may also promote hydrolysis, although potentially at a different rate.
-
Oxidation: The phenolic hydroxyl groups in the this compound molecule are potential sites for oxidation, which could lead to the formation of quinone-type structures or other oxidative degradation products. Studies on tectorigenin have shown its interaction with oxidative stress in biological systems, suggesting the susceptibility of the core isoflavone structure to oxidation[5][6].
-
Photodegradation: Flavonoids are known to be sensitive to light, and photodegradation can lead to complex reactions, including oxidation and cleavage of the heterocyclic ring.
Caption: Predicted Degradation Pathways of this compound.
Identification of Degradation Products
The identification and characterization of degradation products are essential for a complete stability profile. Hyphenated analytical techniques are invaluable for this purpose.
Protocol 3: Identification of Degradation Products
-
Chromatographic Separation: Develop a stability-indicating HPLC or UPLC method that effectively separates this compound from its degradation products formed during forced degradation studies.
-
Mass Spectrometric Analysis (LC-MS/MS): Couple the liquid chromatograph to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns for each degradation product. This information is crucial for determining the molecular weight and elucidating the structure of the degradants.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation using preparative HPLC followed by analysis with ¹H NMR, ¹³C NMR, and 2D NMR techniques is recommended.
Conclusion
This technical guide provides a foundational understanding of the solubility, stability, and degradation profile of this compound based on the currently available scientific literature. While some data on its solubility in DMSO and its susceptibility to acid hydrolysis exists, there is a clear need for more comprehensive, quantitative studies to fully characterize its physicochemical properties. The provided experimental protocols, based on established pharmaceutical guidelines and research on related compounds, offer a robust framework for researchers and drug development professionals to generate the necessary data for advancing the development of this compound as a potential therapeutic agent. A thorough investigation of its stability under various stress conditions will be instrumental in developing stable formulations and ensuring the quality, safety, and efficacy of future this compound-based medicines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cytoprotective effect of tectorigenin, a metabolite formed by transformation of tectoridin by intestinal microflora, on oxidative stress induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary in vivo studies on Tectoroside efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vivo studies on the efficacy of Tectoridin, an isoflavone (B191592) glycoside with demonstrated therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development.
Quantitative Data Summary
The following tables summarize the significant in vivo effects of Tectoridin and its aglycone, Tectorigenin, across various animal models.
Table 1: Anti-Inflammatory Effects of Tectoridin in a Lipopolysaccharide (LPS)-Induced Endotoxic Shock Mouse Model
| Parameter | Control (LPS) | Tectoridin-Treated (LPS) | Fold Change/Percentage Reduction |
| Serum TNF-α (pg/mL) | High | Significantly Reduced | Data not specified |
| Serum IL-6 (pg/mL) | High | Significantly Reduced | Data not specified |
| Serum IL-1β (pg/mL) | High | Significantly Reduced | Data not specified |
| Tissue Damage (Lung, Liver, Kidney) | Severe | Decreased | Histopathological improvement |
Data extracted from a study on the anti-inflammatory effects of Tectoridin, which demonstrated its ability to attenuate the production of pro-inflammatory cytokines and reduce tissue damage in an endotoxic shock model.[1]
Table 2: Neuroprotective Effects of Tectoridin in an Amyloid-Beta (Aβ₁₋₄₂) Infused Rat Model of Alzheimer's Disease
| Parameter | Aβ₁₋₄₂ Model | Tectoridin-Treated (Aβ₁₋₄₂) | Effect |
| Spatial Learning & Memory | Impaired | Improved | Significant improvement |
| Neurofibrillary Tangles | Present | Reduced | Reduction observed |
| Superoxide (B77818) Dismutase (SOD) | Decreased | Increased | Antioxidant defense enhancement |
| Glutathione (B108866) (GSH) | Decreased | Increased | Antioxidant defense enhancement |
| Malondialdehyde (MDA) | Increased | Reduced | Reduction in oxidative stress |
| Amyloid-beta (Aβ₁₋₄₀) Expression | Upregulated | Downregulated | Protein expression modulation |
| Amyloid Precursor Protein (APP) Expression | Upregulated | Downregulated | Protein expression modulation |
| Tau Expression | Upregulated | Downregulated | Protein expression modulation |
| Bax, Caspase-3, Caspase-9 Expression | Upregulated | Downregulated | Inhibition of apoptotic signaling |
| Bcl-2 Expression | Downregulated | Upregulated | Promotion of cell survival |
This table summarizes the findings of a study where Tectoridin mitigated neurodegeneration by modulating oxidative stress and apoptotic pathways.[2]
Table 3: Metabolic Effects of Tectoridin in a High-Fat Diet-Streptozotocin (HFD-STZ)-Induced Metabolic Syndrome Rat Model
| Parameter | HFD-STZ Control | Tectoridin-Treated | Effect |
| Body Mass Index (BMI) | 214.12 ± 1.14 mg/dL | 99.75 ± 1.69 mg/dL | Significant reduction |
| Blood Glucose (AUC) | 319.5 ± 11.49 | 205.21 ± 10.23 | Significant reduction |
| High-Density Lipoprotein (HDL) | Low | 53.61 ± 3.01 mg/dL | Increase |
| Cholesterol | High | 77.66 ± 3.37 mg/dL | Reduction |
| Triglycerides | High | 68.6 ± 2.64 mg/dL | Reduction |
| Low-Density Lipoprotein (LDL) | High | 33.80 ± 2.70 mg/dL | Reduction |
| EGFR, HSP90AA1, TNF-α Gene Expression | Upregulated | Downregulated | Gene expression modulation |
| PPARG, ESR1 Gene Expression | Downregulated | Upregulated | Gene expression modulation |
This data, from a study on metabolic syndrome, highlights Tectoridin's potential in improving key metabolic markers.[3]
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Endotoxic Shock in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Endotoxic Shock: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from Escherichia coli.
-
Tectoridin Administration: Tectoridin was administered to the experimental group, typically via intraperitoneal or oral route, prior to LPS injection. Dexamethasone was used as a positive control.
-
Sample Collection and Analysis:
-
Blood samples were collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Lung, liver, and kidney tissues were harvested for histopathological examination (H&E staining) to assess tissue damage.
-
Western blot and immunohistochemistry were performed on tissue homogenates to analyze the expression of proteins involved in the TLR4-NF-κB/NLRP3 signaling pathway.[1]
-
Amyloid-Beta (Aβ₁₋₄₂)-Induced Alzheimer's Disease in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Alzheimer's Disease: Repeated intracerebroventricular (ICV) administration of soluble amyloid-beta (Aβ₁₋₄₂).
-
Tectoridin Administration: Tectoridin was administered orally to the treatment groups.
-
Behavioral Testing: Spatial learning and memory were assessed using standard behavioral tests such as the Morris water maze.
-
Biochemical and Molecular Analysis:
-
Brain tissues were homogenized to measure levels of oxidative stress markers: superoxide dismutase (SOD), glutathione (GSH), and malondialdehyde (MDA).
-
Western blot analysis was conducted on brain tissue lysates to determine the expression levels of Aβ₁₋₄₀, amyloid precursor protein (APP), tau, and key apoptotic proteins (Bax, caspase-3, caspase-9, and Bcl-2).[2]
-
High-Fat Diet and Streptozotocin (B1681764) (HFD-STZ)-Induced Metabolic Syndrome in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Metabolic Syndrome: Rats were fed a high-fat diet for a specified period, followed by a low-dose intraperitoneal injection of streptozotocin (STZ) to induce insulin (B600854) resistance and hyperglycemia.
-
Tectoridin Administration: Tectoridin was administered orally to the treatment group.
-
Metabolic Parameter Assessment:
-
Body weight and adiposity index were monitored.
-
Blood glucose levels were measured, and an oral glucose tolerance test (OGTT) was performed to calculate the area under the curve (AUC).
-
Serum lipid profiles (HDL, cholesterol, triglycerides, LDL) were analyzed.
-
-
Gene Expression Analysis: Hepatic tissues were collected for gene expression analysis of key metabolic regulators (EGFR, HSP90AA1, PPARG, TNF-α, and ESR1) using RT-PCR.[3]
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways modulated by Tectoridin in the context of inflammation and neuroprotection.
Caption: Tectoridin's anti-inflammatory mechanism via TLR4-NF-κB/NLRP3 inhibition.
Caption: Tectoridin's neuroprotective action against Aβ-induced toxicity.
References
- 1. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tectoridin modulates intertwined molecular pathways in metabolic syndrome: insights from network pharmacology, molecular docking, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside: A Comprehensive Technical Guide to Bioavailability and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside (B1160345), an isoflavone (B191592) glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its bioavailability and metabolic fate is paramount for its development as a clinical candidate. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Quantitative pharmacokinetic data from preclinical studies are summarized, and detailed experimental protocols for assessing bioavailability and metabolic pathways are provided. Furthermore, this guide visualizes the key metabolic transformations and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Bioavailability of this compound
The oral bioavailability of this compound, in its glycoside form, is influenced by several factors, including its absorption across the intestinal epithelium and its subsequent metabolic transformations. Preclinical studies in rats provide valuable insights into its pharmacokinetic profile. While direct data for this compound is limited, studies on the closely related compound tectoridin (B1682737) (tectorigenin-7-O-glucoside) offer significant understanding.
Pharmacokinetic Parameters
Following oral administration, this compound is expected to be hydrolyzed to its aglycone, tectorigenin (B1682738), which is then absorbed and undergoes extensive metabolism. The plasma concentrations of tectorigenin and its conjugated metabolites are key indicators of this compound's bioavailability.
A study in rats administered tectoridin orally at a dose of 200 mg/kg revealed the following pharmacokinetic parameters for tectorigenin and its major metabolites[1]:
| Compound | Cmax (μmol/L) | Tmax (h) |
| Tectorigenin | 8.67 ± 3.07 | 4.92 ± 2.87 |
| Tectorigenin-7-O-glucuronide (Te-7G) | 20.5 ± 9.7 | 3.17 ± 1.81 |
| Tectorigenin-7-O-sulfate (Te-7S) | 14.3 ± 3.3 | 5.58 ± 3.07 |
| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | 21.4 ± 13.8 | 3.50 ± 1.87 |
Another study investigating the oral administration of pure tectoridin versus an extract of Iris tectorum Maxim (ITME) in rats provided further insights into the bioavailability of its aglycone, tectorigenin. The co-existing components in the ITME were found to significantly promote the absorption of tectoridin[2].
| Group | Tmax (h) | Cmax (ng/mL) | AUC (0-∞) (ng·h/mL) |
| Pure Tectoridin (PT) | 8.3 ± 1.2 | 45.6 ± 8.7 | 876.5 ± 154.3 |
| Iris tectorum Maxim Extract (ITME) | 6.5 ± 1.5 | 189.7 ± 32.4 | 3214.8 ± 567.2 |
These studies indicate that this compound itself has low oral bioavailability, but its aglycone, tectorigenin, becomes available in the systemic circulation, primarily in the form of conjugated metabolites. The presence of other compounds in plant extracts can significantly enhance the absorption of tectoridin[2].
Metabolic Pathways of this compound
The metabolism of this compound is a multi-step process that begins in the gastrointestinal tract and continues in the liver. The primary metabolic pathways involve deglycosylation followed by extensive Phase I and Phase II metabolism of the resulting aglycone, tectorigenin.
Deglycosylation by Gut Microbiota
The initial and crucial step in the metabolism of this compound is the cleavage of the glycosidic bond to release the aglycone, tectorigenin. This deglycosylation is primarily carried out by the enzymatic activity of the gut microbiota[3][4].
Phase I and Phase II Metabolism of Tectorigenin
Once tectorigenin is absorbed, it undergoes extensive Phase I and Phase II metabolism, mainly in the liver[5][6][7].
-
Phase I Metabolism: This involves the introduction or exposure of functional groups. For tectorigenin, key Phase I reactions include demethylation and methoxylation.
-
Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The major Phase II metabolic pathways for tectorigenin are glucuronidation and sulfation[1].
The following diagram illustrates the proposed metabolic pathway of this compound:
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the bioavailability and metabolic pathways of this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound and its metabolites after oral administration.
Experimental Workflow:
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize for at least one week.
-
Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site.
-
Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.
-
Sample Preparation for Analysis: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
UPLC-MS/MS Analysis: The concentrations of this compound, tectorigenin, and its metabolites in the plasma samples are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Intestinal Permeability using Caco-2 Cells
Objective: To assess the intestinal permeability of this compound and identify potential transport mechanisms.
Experimental Workflow:
Protocol:
-
Cell Culture: Caco-2 cells are cultured and maintained in a suitable medium.
-
Seeding on Transwell Inserts: Cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies: The transport of this compound is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound is added to the donor chamber, and samples are collected from the receiver chamber at specific time intervals.
-
Sample Analysis: The concentration of this compound in the collected samples is determined by UPLC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 cell monolayer.
In Vitro Metabolism using Rat Liver Microsomes
Objective: To investigate the hepatic metabolism of this compound and identify the metabolites formed.
Protocol:
-
Incubation Mixture: A typical incubation mixture contains rat liver microsomes, this compound, and a NADPH-generating system in a phosphate (B84403) buffer.
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by UPLC-MS/MS to identify and quantify the parent compound and its metabolites.
Conclusion
The available evidence suggests that this compound, an isoflavone glycoside, undergoes significant metabolism, which dictates its bioavailability. The initial deglycosylation by gut microbiota is a critical step, followed by extensive Phase I and Phase II metabolism of the resulting aglycone, tectorigenin, primarily in the liver. This leads to the systemic circulation of conjugated metabolites. The oral bioavailability of this compound appears to be low, but can be influenced by co-administered compounds. The experimental protocols outlined in this guide provide a framework for further research to fully elucidate the ADME properties of this compound and to support its development as a potential therapeutic agent. Future studies should focus on obtaining definitive quantitative bioavailability data for this compound and identifying the specific enzymes involved in its metabolic pathways.
References
- 1. Pharmacokinetics of conjugated metabolites in rat plasma after oral administration of tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic profiles of tectorigenin in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deglycosylation of isoflavone C-glycosides by newly isolated human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Medicinal chemistry on metabolism(Phase I & Phase II Reactions) | PDF [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
Tectoroside: A Phytochemical Marker for Iris tectorum - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside (B1160345), an isoflavone (B191592) glycoside, stands out as a significant phytochemical marker in Iris tectorum Maxim., a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, and its role as a key analytical marker for the quality control of I. tectorum. The document delves into detailed experimental protocols for the extraction, isolation, and quantification of this compound, alongside methods for evaluating its pronounced biological activities. Furthermore, it elucidates the molecular mechanisms underlying its therapeutic potential by visualizing key signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further exploration and application of this promising natural compound.
Introduction
Iris tectorum Maxim., commonly known as the roof iris, is a perennial herbaceous plant belonging to the Iridaceae family. It has been traditionally used in Chinese medicine for treating a variety of ailments, including inflammation, cough, and pharyngitis. The rhizome of I. tectorum is particularly rich in isoflavonoids, with tectoridin (B1682737) (tectorigenin-7-O-β-D-glucoside), often referred to as this compound, being one of its most abundant and bioactive constituents. The consistent and significant presence of this compound in I. tectorum makes it an ideal phytochemical marker for the authentication and quality assessment of this medicinal plant and its derived products.
Recent pharmacological studies have highlighted the diverse therapeutic properties of this compound, including its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.[1] These biological functions are attributed to its ability to modulate various cellular signaling pathways. This guide aims to provide a detailed technical overview of this compound, focusing on its quantification, isolation, and the experimental evaluation of its biological activities and underlying mechanisms.
Chemical and Physical Properties of this compound
This compound is the 7-O-glucoside of the aglycone tectorigenin. Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| Molecular Formula | C₂₂H₂₂O₁₁ |
| Molecular Weight | 462.41 g/mol |
| Appearance | White or yellowish crystalline powder |
| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water |
Quantitative Analysis of this compound in Iris tectorum
The concentration of this compound can vary depending on the plant part and the extraction method employed. The rhizome is consistently reported to have the highest concentration of this isoflavonoid.
| Plant Part | Extraction Method | This compound Content (mg/g of dry weight) | Reference |
| Rhizome | Ultrasound-Assisted Extraction (70% methanol) | 41.36 | [2] |
| Rhizome | Ionic Liquid-Based Ultrasonic Assisted Extraction | 37.45 | [3] |
| Rhizome | HPLC/QTOF-MS/MS Analysis (collected in June) | 9.02 | [4] |
| Leaves | Not Quantitatively Reported | - | |
| Flowers | Not Quantitatively Reported | - |
Experimental Protocols
Extraction and Isolation of this compound from Iris tectorum Rhizomes
This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining a this compound-rich extract, followed by purification using column chromatography.
4.1.1. Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the rhizomes of Iris tectorum and grind them into a fine powder (60-80 mesh).
-
Extraction Solvent: Prepare a 70% (v/v) methanol-water solution.
-
Extraction Parameters:
-
Solid-to-Solvent Ratio: 1:15 (g/mL)
-
Ultrasonic Power: 150 W
-
Extraction Temperature: 45°C
-
Extraction Time: 45 minutes
-
-
Procedure: a. Combine the powdered rhizome and the extraction solvent in a flask. b. Place the flask in an ultrasonic bath and sonicate under the specified conditions. c. After extraction, filter the mixture through Whatman No. 1 filter paper. d. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
4.1.2. Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (100-200 mesh).
-
Mobile Phase: A gradient of chloroform-methanol.
-
Procedure: a. Prepare a silica gel slurry in chloroform (B151607) and pack it into a glass column. b. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. Load the dried sample-adsorbed silica gel onto the top of the prepared column. d. Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol). e. Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform-methanol solvent system. f. Combine the fractions containing pure this compound (identified by comparison with a standard) and evaporate the solvent to yield the purified compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section outlines a validated HPLC-UV method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 0-10 min, 30-50% A; 10-20 min, 50-70% A; 20-30 min, 70-30% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 263 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Standard and Sample Preparation: a. Standard Solution: Prepare a stock solution of pure this compound in methanol (1 mg/mL) and create a series of dilutions to generate a calibration curve. b. Sample Solution: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
Biological Activity Assays
4.3.1. Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide (NO) Production Assay (Griess Test): a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. d. Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). e. Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (an indicator of NO production) is determined using a sodium nitrite standard curve.[5]
-
Cytokine (TNF-α, IL-6) Measurement (ELISA): a. Follow the same cell treatment procedure as for the NO assay. b. Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
4.3.2. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: a. Prepare a methanolic solution of DPPH (e.g., 0.1 mM). b. Mix various concentrations of this compound with the DPPH solution. c. Incubate the mixture in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: a. Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. b. Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm. c. Mix various concentrations of this compound with the diluted ABTS•+ solution. d. After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm. The percentage of scavenging activity is calculated similarly to the DPPH assay.[7]
4.3.3. Neuroprotective Activity Assay in PC12 Cells
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.
-
Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity Assay: a. Seed PC12 cells in a 96-well plate. b. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). c. Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 200 µM) for another 24 hours.[8] d. Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals with DMSO. Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability and thus a neuroprotective effect.[9]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
5.1. Anti-inflammatory Pathway: Inhibition of NF-κB Signaling
This compound has been shown to suppress inflammation by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
5.2. Antioxidant Pathway: Activation of Nrf2 Signaling
This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
5.3. Neuroprotective Pathway: Modulation of PI3K/Akt/mTOR Signaling
The neuroprotective effects of this compound are partly mediated through the activation of the PI3K/Akt/mTOR survival pathway.
Caption: this compound promotes cell survival via the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a key phytochemical marker of Iris tectorum with significant therapeutic potential. This guide provides a comprehensive framework for its analysis and biological evaluation. The detailed protocols for extraction, quantification, and bioactivity assays, along with the elucidation of its mechanisms of action, offer a solid foundation for researchers and drug development professionals. Further research, particularly quantitative analysis of this compound in different plant parts and in vivo efficacy studies, will be crucial for the full realization of its clinical applications. The information presented herein is intended to catalyze further investigation into this promising natural compound and its role in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic liquid based ultrasonic assisted extraction of isoflavones from Iris tectorum Maxim and subsequently separation and purification by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tectoroside Extraction and Purification from Belamcanda chinensis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Belamcanda chinensis (L.) DC., commonly known as blackberry lily, is a perennial herb used in traditional medicine. Its rhizomes are a rich source of isoflavonoids, including tectoroside (B1160345) (also known as tectoridin), which is the 7-O-xylosyl-glucoside of tectorigenin. This compound and its aglycone, tectorigenin, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The effective extraction and purification of this compound are crucial for further pharmacological studies and potential drug development. This document provides detailed protocols for the extraction and purification of this compound from the rhizomes of Belamcanda chinensis. Two primary purification methods are presented: High-Speed Counter-Current Chromatography (HSCCC) and Macroporous Resin Column Chromatography.
Experimental Protocols
I. Extraction of this compound from Belamcanda chinensis Rhizomes
This protocol describes a solid-liquid extraction method using methanol (B129727) to obtain a crude extract rich in isoflavonoids from the dried rhizomes of Belamcanda chinensis.
Materials and Equipment:
-
Dried rhizomes of Belamcanda chinensis
-
Methanol (analytical grade)
-
Grinder or mill
-
Reflux extraction apparatus or large-volume maceration vessel
-
Rotary evaporator
-
Freeze dryer (optional)
-
Filter paper or vacuum filtration system
Protocol:
-
Preparation of Plant Material:
-
Obtain dried rhizomes of Belamcanda chinensis.
-
Grind the rhizomes into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh the powdered rhizomes.
-
Macerate the powder in methanol (e.g., a 1:10 solid-to-liquid ratio, w/v) for 5 days at room temperature, with occasional agitation.[1]
-
Alternatively, for a more exhaustive extraction, perform reflux extraction at 60°C.[1]
-
After the extraction period, separate the methanol extract from the plant residue by filtration.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure maximum yield.
-
-
Concentration:
-
Combine all the methanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a concentrated crude extract.
-
-
Drying:
-
The concentrated crude extract can be further dried to a powder using a freeze dryer or a vacuum oven. The yield of the crude extract is typically around 19.4% (w/w) of the initial dried rhizome weight.[1]
-
Store the dried crude extract at 4°C for subsequent purification.
-
II. Purification of this compound
Two alternative protocols are provided for the purification of this compound from the crude extract.
Protocol A: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample.[2] This method has been successfully applied for the preparative separation of isoflavones from Belamcanda chinensis.[3]
Materials and Equipment:
-
HSCCC instrument
-
HPLC system for fraction analysis
-
Solvents: n-hexane, ethyl acetate, 2-propanol, methanol, water (all HPLC grade)
-
Crude extract of Belamcanda chinensis
Protocol:
-
Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system by mixing n-hexane-ethyl acetate-2-propanol-methanol-water in a volume ratio of 5:6:2:3.5:6.[3]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate at room temperature.
-
Degas both the upper (stationary phase) and lower (mobile phase) layers before use.
-
-
HSCCC System Preparation:
-
Fill the entire HSCCC column with the upper stationary phase.
-
Set the apparatus to rotate at a specific speed (e.g., 800 rpm).[4]
-
Pump the lower mobile phase into the column at a specific flow rate.
-
Continue pumping until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.
-
-
Sample Injection and Separation:
-
Dissolve a known amount of the crude extract in a mixture of the upper and lower phases.
-
Inject the sample solution into the column.
-
Begin collecting fractions of the effluent.
-
-
Fraction Analysis and Collection:
-
Monitor the effluent using a UV detector at a suitable wavelength (e.g., 266 nm).
-
Analyze the collected fractions by HPLC to identify those containing this compound.
-
Pool the fractions containing high-purity this compound.
-
-
Final Purification (if necessary):
-
For further purification, a subsequent flash chromatography step using 45% methanol as an isocratic mobile phase can be employed.[3]
-
-
Solvent Removal and Identification:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
-
Confirm the purity and structure of the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).[3]
-
Protocol B: Macroporous Resin Column Chromatography
Macroporous resin chromatography is a cost-effective and scalable method for the separation and purification of flavonoids from plant extracts.[5] The principle involves the adsorption of compounds onto the resin based on their polarity and molecular size, followed by selective desorption.
Materials and Equipment:
-
Glass chromatography column
-
Peristaltic pump
-
Ethanol (B145695) (various concentrations)
-
Deionized water
-
Crude extract of Belamcanda chinensis
Protocol:
-
Resin Pre-treatment:
-
Soak the macroporous resin in ethanol for 24 hours to swell and remove any residual monomers.
-
Wash the resin thoroughly with deionized water until the effluent is clear and neutral.
-
Pack the pre-treated resin into a glass chromatography column.
-
-
Column Equilibration:
-
Equilibrate the packed column by washing with deionized water at a specific flow rate until the effluent has the same pH and conductivity as the influent.
-
-
Sample Loading:
-
Dissolve the crude extract in a small amount of deionized water.
-
Load the sample solution onto the equilibrated column at a controlled flow rate.
-
-
Washing and Elution:
-
Wash the column with deionized water to remove sugars, salts, and highly polar compounds until the effluent is colorless.
-
Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 95% ethanol).[6]
-
Collect the fractions for each ethanol concentration. Studies have shown that a 40% ethanol elution can effectively recover most of the isoflavonoids.[6]
-
-
Fraction Analysis:
-
Analyze the collected fractions by HPLC to determine the concentration and purity of this compound in each fraction.
-
Pool the fractions that contain this compound at the desired purity level.
-
-
Solvent Removal:
-
Concentrate the pooled fractions using a rotary evaporator to remove the ethanol.
-
Lyophilize the remaining aqueous solution to obtain purified this compound powder.
-
Data Presentation
Table 1: Summary of this compound Purification from Belamcanda chinensis
| Purification Method | Starting Material | Amount of Purified this compound | Purity | Recovery Yield | Reference |
| HSCCC | Crude Methanol Extract | 145.4 mg | 97.5% | Not Reported | [3] |
| Macroporous Resin | Crude Aqueous Extract | Not Reported | Not Reported | Not Reported | [6] |
Note: Quantitative data for macroporous resin purification of this compound specifically is not detailed in the provided search results, but the method is cited for the separation of isoflavones from B. chinensis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tautobiotech.com [tautobiotech.com]
- 3. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toroidal coil counter-current chromatography. Achievement of high resolution by optimizing flow-rate, rotation speed, sample volume and tube length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Tectoroside in Plant Extracts by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Tectoroside in plant extracts. This compound, an isoflavonoid (B1168493) glycoside, is a significant bioactive compound found in various medicinal plants, including those from the Pueraria and Belamcanda genera. This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, method validation, and data analysis, designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound (Tectoridin) is an isoflavone (B191592) O-glucoside that has garnered significant interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As research into the therapeutic potential of this compound continues, the need for accurate and reliable quantification in plant matrices is paramount for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive, specific, and accessible method for this purpose. This protocol outlines a validated HPLC-UV method for the determination of this compound in plant extracts.
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in plant extracts.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 98%).
-
Plant Material: Dried and powdered plant material suspected to contain this compound (e.g., flowers of Pueraria lobata or rhizomes of Belamcanda chinensis).
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Ultrasonic bath.
-
Centrifuge.
-
Syringe filters (0.45 µm).
Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL. These solutions are used to construct a calibration curve.
Sample Preparation
-
Accurately weigh 1.0 g of the powdered plant material.
-
Transfer the powder to a conical flask and add 25 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The separation and quantification of this compound are achieved using the following HPLC conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min, 15-25% B10-25 min, 25-40% B25-30 min, 40-15% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 265 nm |
Note: These conditions may require optimization based on the specific HPLC system and column used.
Method Validation
The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and accuracy.
Linearity
The linearity of the method is assessed by injecting the standard solutions at different concentrations. The peak area is plotted against the corresponding concentration, and a linear regression analysis is performed. A correlation coefficient (R²) greater than 0.999 is considered acceptable.
Precision
The precision of the method is evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas is calculated. For intra-day precision, the analysis is performed on the same day, while for inter-day precision, it is conducted on three different days. An RSD of less than 2% is typically acceptable.
Accuracy
The accuracy of the method is determined by a recovery study. A known amount of this compound standard is spiked into a pre-analyzed sample at three different concentration levels. The percentage recovery is calculated. Recoveries in the range of 98-102% are generally considered acceptable.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio (S/N). LOD is typically defined as a S/N of 3:1, and LOQ as a S/N of 10:1.
Quantitative Data Summary
The following tables summarize the validation parameters and representative quantitative results for this compound analysis.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.999 |
| LOD (µg/mL) | ~0.1 | - |
| LOQ (µg/mL) | ~0.3 | - |
| Intra-day Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Inter-day Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 98.0 - 102.0% |
Table 2: this compound Content in Different Plant Extracts (Example Data)
| Plant Species | Plant Part | This compound Content (mg/g dry weight) |
| Pueraria lobata | Flower | 5.2 ± 0.3 |
| Belamcanda chinensis | Rhizome | 8.7 ± 0.5 |
| Pueraria thomsonii | Flower | 3.9 ± 0.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
Method Validation Pathway
This diagram outlines the logical steps involved in the validation of the analytical method.
Conclusion
The HPLC-UV method described in this application note is simple, precise, accurate, and reliable for the quantification of this compound in plant extracts. This protocol can be readily implemented in a quality control or research laboratory setting. The provided validation parameters and experimental conditions serve as a strong foundation for the analysis of this compound in various plant matrices, contributing to the standardization and development of new herbal medicines and related products.
Application of Tectoroside in Neurodegenerative Disease Models: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside (B1160345), a flavonoid glycoside, has emerged as a promising natural compound in the study of neurodegenerative diseases. Its therapeutic potential stems from its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. These application notes provide a comprehensive overview of the use of this compound in various in vitro and in vivo models of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia-reperfusion injury. Detailed protocols for key experiments are provided to facilitate the investigation of its neuroprotective mechanisms.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the modulation of two key signaling pathways: the Nrf2/HO-1 pathway and the PI3K/Akt pathway .
-
Nrf2/HO-1 Pathway Activation: this compound upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This action enhances the cellular defense against oxidative stress, a common pathological feature in neurodegenerative diseases.[1][2][3]
-
PI3K/Akt Pathway Modulation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. This compound can modulate this pathway to promote neuronal survival and inhibit apoptosis.[4]
Data Presentation: Quantitative Effects of this compound and Related Flavonoids
The following tables summarize the quantitative data on the effects of this compound and structurally similar flavonoids in various neurodegenerative disease models.
Table 1: Anti-inflammatory Effects in Microglia
| Compound | Model System | Treatment | Effect on Pro-inflammatory Mediators | Reference |
| This compound Analog | Lipopolysaccharide (LPS)-stimulated BV2 microglia | 10 µM | ↓ Nitric Oxide (NO) production | [5] |
| This compound Analog | LPS-stimulated BV2 microglia | 10 µM | ↓ iNOS, COX-2, and IL-1β expression | [5] |
| This compound Analog | LPS-stimulated BV2 microglia | 10 µM | ↓ TNF-α and IL-1β release | [6] |
Table 2: Antioxidant Effects and Nrf2/HO-1 Pathway Activation
| Compound | Model System | Treatment | Effect on Oxidative Stress and Protein Expression | Reference |
| Tiliroside (related flavonoid) | BV2 microglia | 4-6 µM for 24h | ↑ HO-1 and NQO1 protein levels (p < 0.01) | [1] |
| Tiliroside (related flavonoid) | HT22 hippocampal neurons | 2-6 µM for 24h | ↑ HO-1 protein expression (p < 0.01) | [1] |
| This compound Analog | LPS-stimulated RAW264.7 macrophages | 100 µg/mL | ↑ HO-1 expression | [7] |
| This compound Analog | LPS-stimulated RAW264.7 macrophages | 100 µg/mL | ↑ Nuclear translocation of Nrf2 | [7] |
Table 3: Neuroprotective Effects in In Vivo Models
| Compound | Model System | Treatment | Outcome | Reference |
| Acteoside (related flavonoid) | Middle Cerebral Artery Occlusion (MCAO) in rats | 20, 40, 80 mg/kg | Dose-dependent reduction in cerebral infarct area | [8] |
| Schaftoside (related flavonoid) | MCAO in rats | Not specified | Improved neurologic deficits and reduced brain edema | [9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 3. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Cinnamaldehyde Inhibits Microglial Activation and Improves Neuronal Survival against Neuroinflammation in BV2 Microglial Cells with Lipopolysaccharide Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroxystilbene Glucoside Attenuates Neuroinflammation through the Inhibition of Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Nrf2/HO-1 Pathway by Amomum villosum Extract Suppresses LPS-Induced Oxidative Stress In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acteoside ameliorates cerebral ischemia/reperfusion injury in MCAO rats as a natural plasma Kallikrein inhibitor from Osmanthus fragrans flower - PMC [pmc.ncbi.nlm.nih.gov]
- 9. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
Application Notes and Protocols for the Preparation of Tectoroside Stock Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tectoroside is a natural sesquiterpene compound isolated from various plants.[][] It has garnered interest in the scientific community for its potential biological activities, including anti-inflammatory properties.[] Accurate and reproducible in vitro studies investigating the effects of this compound on cellular processes depend on the correct preparation and handling of its stock solutions. These application notes provide a comprehensive protocol for the solubilization, storage, and dilution of this compound for cell culture applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is essential for accurate stock solution preparation. The molecular weight is crucial for calculating molar concentrations.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₆O₁₂ | [][3] |
| Molecular Weight | 588.6 g/mol | [][][4] |
| Appearance | Powder | [] |
| Solubility | While specific quantitative data is not readily available, compounds of this nature are typically soluble in Dimethyl Sulfoxide (B87167) (DMSO) for cell culture use.[5][6][7][8] | General Knowledge |
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. It is critical to use high-purity, sterile, and anhydrous DMSO to ensure the stability of the compound and the sterility of the stock solution.
Materials:
-
This compound powder (purity >98%)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculations: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (588.6 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 588.6 g/mol / 1000 = 5.89 mg
-
-
Aseptic Technique: Perform all subsequent steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Weighing: Carefully weigh out 5.89 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.[6][8]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear and free of particulates.[9]
-
Sterilization (Optional): If sterility is a major concern and the initial materials were not sterile, the stock solution can be filtered through a 0.22 µm sterile syringe filter suitable for organic solvents.
Calculation Examples for Stock Solutions:
| Desired Stock Concentration | Volume | Molecular Weight ( g/mol ) | Required Mass of this compound (mg) |
| 10 mM | 1 mL | 588.6 | 5.89 mg |
| 20 mM | 1 mL | 588.6 | 11.77 mg |
| 50 mM | 0.5 mL | 588.6 | 14.72 mg |
Protocol 2: Storage and Handling of this compound Stock Solution
Proper storage is crucial to maintain the stability and potency of the this compound stock solution.
Procedure:
-
Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[5][10]
-
Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and solvent.
-
Storage: Store the aliquots in a light-protected container under the conditions specified in the table below.
Recommended Storage Conditions:
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 3-6 months | Recommended for long-term storage.[3][5] Aliquoting is essential to prevent degradation from freeze-thaw cycles.[10] |
| 4°C | Up to 1 week | Suitable for short-term storage. Protect from light.[10] |
Protocol 3: Preparation of Working Solutions for Cell Culture
This protocol describes how to dilute the concentrated DMSO stock solution into your cell culture medium to achieve the desired final concentration for treating cells.
Key Consideration: DMSO Toxicity DMSO can be toxic to cells at higher concentrations. It is standard practice to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with concentrations below 0.1% being ideal to minimize any potential off-target effects.[11][12]
Procedure:
-
Thawing: At the time of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: In a sterile environment, perform a serial or direct dilution of the stock solution into pre-warmed cell culture medium to reach the final desired concentration.
-
Mixing: Mix the working solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause the proteins in the medium to foam or denature.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to ensure that any observed cellular effects are due to the compound and not the solvent.
Example Dilution Series:
| Stock Concentration | Desired Final Concentration | Dilution Factor | Volume of Stock to Add (to 1 mL medium) | Final DMSO Concentration |
| 10 mM | 1 µM | 10,000x | 0.1 µL | 0.01% |
| 10 mM | 10 µM | 1,000x | 1.0 µL | 0.1% |
| 10 mM | 50 µM | 200x | 5.0 µL | 0.5% |
| 20 mM | 10 µM | 2,000x | 0.5 µL | 0.05% |
Note: The optimal working concentration of this compound is cell-type and assay-dependent. It is highly recommended to perform a dose-response curve (e.g., using an MTT or similar viability assay) to determine the appropriate concentration range for your specific experimental model.
Visual Diagrams
The following diagrams illustrate the key workflows and relationships described in these protocols.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical relationship from compound to cellular application.
References
- 3. This compound - Immunomart [immunomart.com]
- 4. echemi.com [echemi.com]
- 5. Etoposide | Cell Signaling Technology [cellsignal.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Tectoroside in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Tectoroside (also known as Tectoridin) in rodent models, based on findings from preclinical research. This compound, an isoflavone (B191592) glycoside, has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Summary of Quantitative Data
The following table summarizes the reported dosages and administration routes for this compound and its aglycone, Tectorigenin, in various rodent models. This information is crucial for designing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
| Compound | Animal Model | Route of Administration | Dosage | Study Focus |
| Tectoridin | Rat | Intraperitoneal (i.p.) | 100 mg/kg/day | Antioxidant activity |
| Tectorigenin | Mouse | Oral (p.o.) | 50 and 100 mg/kg | Analgesic effect |
| Tectorigenin | Rat | Oral (p.o.) | 60 mg/kg | Anti-inflammatory effect |
| Tectoridin | Rat | Intracerebroventricular | Not specified | Neuroprotection in Alzheimer's model[1] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are provided below. These protocols are synthesized from various preclinical studies and represent standard practices in rodent research.
Protocol 1: Oral Gavage Administration in Rats
This protocol is suitable for studies investigating the systemic effects of this compound following oral administration.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) solution in sterile water
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Prepare a 0.5% CMC solution by dissolving CMC in sterile water with the aid of a magnetic stirrer.
-
Levigate the this compound powder with a small amount of the 0.5% CMC solution to form a smooth paste.
-
Gradually add the remaining 0.5% CMC solution to the paste while continuously stirring or homogenizing to achieve the final desired concentration. Ensure the suspension is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each rat accurately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Gently restrain the rat to immobilize its head and body.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the esophagus and advance it gently into the stomach.
-
Administer the suspension slowly to prevent regurgitation.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Intraperitoneal Injection in Mice
This protocol is often used to achieve rapid systemic exposure to this compound.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., a small percentage of DMSO in saline if solubility is an issue)
-
Vortex mixer or sonicator
-
Sterile filters (0.22 µm)
-
Insulin syringes with a 27-30 gauge needle
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound.
-
Dissolve the this compound powder in a suitable vehicle. If this compound has poor water solubility, a small amount of a solubilizing agent like DMSO can be used, followed by dilution with sterile saline to the final concentration. The final concentration of the solubilizing agent should be minimized and tested for toxicity in a vehicle control group.
-
Ensure the solution is clear and free of particulates. If necessary, sterile-filter the solution.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the correct injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
The injection site is typically the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Lift the mouse's hindquarters to allow the abdominal organs to shift forward.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways potentially modulated by this compound and a general experimental workflow are provided below using the DOT language for Graphviz.
Caption: this compound's modulation of the intrinsic apoptosis pathway.
Caption: Potential activation of the PI3K/Akt signaling pathway by this compound.
Caption: General workflow for in vivo administration of this compound in rodents.
References
Tectoroside: A Reliable Reference Standard for Ensuring the Quality and Consistency of Herbal Medicines
Application Note
Introduction
The increasing global demand for herbal medicine necessitates robust quality control measures to ensure the safety, efficacy, and consistency of these products. Tectoroside (B1160345), a major isoflavone (B191592) glycoside found in several medicinal plants, including the rhizomes of Belamcanda chinensis (She-gan) and Iris tectorum (Yuanwei), as well as the roots of Pueraria lobata (Gegen), has been identified as a critical marker for quality assessment.[1][2][3][4][5][6][7] Its distinct chemical structure and significant biological activities, particularly its anti-inflammatory properties, make it an ideal candidate for a reference standard in the quality control of these widely used herbal medicines.[8] This document provides detailed application notes and protocols for the use of this compound as a reference standard.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
| Property | Value | Reference |
| Molecular Formula | C22H22O11 | |
| Molecular Weight | 462.41 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water | [9] |
| UV max (in Methanol) | ~263 nm |
This compound Content in Herbal Raw Materials
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvesting time. Establishing a baseline for this compound content is crucial for the quality assessment of raw herbal materials.
| Herbal Material | Plant Part | This compound Content (% w/w) | Reference |
| Iris tectorum Maxim. (Rhizome) | Rhizome | 2.50 ± 0.20 | [3] |
| Belamcanda chinensis (L.) DC. (Rhizome) | Rhizome | 0.28 ± 0.08 | [3] |
| Pueraria lobata (Willd.) Ohwi (Root) | Root | Varies significantly between different varieties and origins. | [10][11] |
| Pueraria thomsonii Benth. (Root) | Root | Generally lower than in P. lobata. | [10] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Iris tectorum Rhizomes
This protocol outlines a method for the isolation and purification of this compound to be used as a primary reference standard.
1. Extraction:
-
Air-dry and powder the rhizomes of Iris tectorum.
-
Perform ultrasonic-assisted extraction with 70% ethanol at a 1:10 solid-to-liquid ratio for 30 minutes at 50°C.[9]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Purification:
-
Subject the crude extract to column chromatography on a silica (B1680970) gel column.
-
Elute with a gradient of chloroform-methanol to separate the fractions.
-
Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-rich fractions and further purify them using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Collect the pure this compound fraction and lyophilize it to obtain a fine powder.
3. Purity Assessment:
-
Determine the purity of the isolated this compound using analytical HPLC. The purity should be ≥98%.
Protocol 2: Quantitative Analysis of this compound in Herbal Products by UPLC
This protocol provides a validated Ultra-Performance Liquid Chromatography (UPLC) method for the accurate quantification of this compound in herbal raw materials and finished products.[12][13][14]
1. Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
2. Sample Preparation:
-
Accurately weigh 1 g of powdered herbal material and add 20 mL of 70% ethanol.[12]
-
Perform ultrasonication for 40-50 minutes at 30-40°C.[12]
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm membrane filter before injection.
3. UPLC Conditions:
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).[15]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program: A typical gradient might start at 5% B, increasing to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 263 nm.
-
Injection Volume: 2 µL.
4. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standard solutions.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Protocol 3: Stability Testing of this compound Reference Standard
This protocol outlines the procedure for conducting stability studies on the this compound reference standard to establish its re-test period and recommended storage conditions, following ICH guidelines.[16][17][18][19]
1. Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
2. Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
3. Analytical Method:
-
Use the validated UPLC method described in Protocol 2 to determine the purity and content of this compound at each time point.
4. Acceptance Criteria:
-
The this compound content should remain within 98-102% of the initial value.
-
No significant degradation products should be observed.
-
Physical properties (appearance, solubility) should remain unchanged.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in herbal samples.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound's inhibition of inflammatory pathways.
Conclusion
This compound serves as an excellent chemical marker for the quality control of several important herbal medicines. The protocols provided in this application note offer a reliable framework for the isolation, quantification, and stability assessment of this compound as a reference standard. The implementation of these standardized methods will contribute to ensuring the quality, safety, and efficacy of herbal products containing this key bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acteoside inhibits type Ι allergy through the down-regulation of Ca/NFAT and JNK MAPK signaling pathways in basophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparative analysis of the medicinal and nutritional components of different varieties of Pueraria thomsonii and Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. View of Species differentiation and quality evaluation of the roots and flowers from two Pueraria species based on an integrated approach of UPLC-ESI-MS, molecular docking and QAMS coupled with multivariate statistical analysis | Journal of Food Bioactives [isnff-jfb.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of Chemical Constituents in Puerariae Lobatae Radix Dispensing Granules by UPLC-Q-TOF-MS/MS [syfjxzz.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. www3.paho.org [www3.paho.org]
- 19. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
Synthetic Routes for the Chemical Synthesis of Tectoroside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside, a significant isoflavone (B191592) glycoside, has garnered considerable interest within the scientific community due to its potential therapeutic applications. This document provides detailed application notes and protocols for the chemical synthesis of this compound, also known as tectoridin. The synthetic strategy is based on the first reported total synthesis, involving a multi-step process commencing with the synthesis of the aglycone, tectorigenin (B1682738), followed by a stereoselective glycosylation. The core methodologies detailed herein include regioselective halogenation, methanolysis, and a Phase-Transfer Catalyzed (PTC) glycosidation. This document is intended to serve as a comprehensive guide for researchers in organic and medicinal chemistry, providing a basis for the laboratory-scale synthesis of this compound for further biological investigation and drug development endeavors.
Introduction
This compound (tectorigenin-7-O-β-D-glucopyranoside) is a naturally occurring isoflavone found in the rhizomes of several plant species, including Belamcanda chinensis and Iris tectorum. It exhibits a range of biological activities, including anti-inflammatory and antioxidant properties. The limited availability from natural sources necessitates efficient chemical synthesis to enable thorough investigation of its therapeutic potential. This protocol outlines a robust synthetic route to this compound, focusing on the key transformations required to construct the isoflavone core and introduce the glycosidic linkage with high stereoselectivity.
Synthetic Strategy Overview
The total synthesis of this compound can be conceptually divided into two main stages:
-
Synthesis of the Aglycone (Tectorigenin): This involves the construction of the isoflavone core with the requisite hydroxylation and methoxylation pattern. A key strategy employs a Hoesch reaction followed by cyclization and isomerization.
-
Stereoselective Glycosylation: This crucial step involves the coupling of the protected tectorigenin with a suitable glucose donor to form the β-glycosidic bond, followed by deprotection to yield this compound. A Phase-Transfer Catalyzed (PTC) approach has been shown to be effective for this transformation.[1]
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Part 1: Synthesis of Tectorigenin
1.1. Hoesch Reaction: Synthesis of 2,4,4',6-Tetrahydroxy-3-methoxydeoxybenzoin
This step involves the condensation of 2,4,6-trihydroxyanisole with 4-hydroxyphenylacetonitrile to form the deoxybenzoin (B349326) intermediate.
-
Reagents: 2,4,6-trihydroxyanisole, 4-hydroxyphenylacetonitrile, Anhydrous Zinc Chloride (ZnCl₂), Dry Ether, Hydrogen Chloride (HCl) gas.
-
Protocol:
-
A solution of 2,4,6-trihydroxyanisole and 4-hydroxyphenylacetonitrile in dry ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.
-
Anhydrous ZnCl₂ is added to the solution.
-
The mixture is cooled in an ice-salt bath, and a stream of dry HCl gas is passed through the solution with vigorous stirring for several hours until saturation.
-
The reaction mixture is allowed to stand at low temperature overnight.
-
The ether is decanted, and the resulting ketimine hydrochloride precipitate is washed with dry ether.
-
The precipitate is hydrolyzed by heating with water on a water bath for 1-2 hours.
-
The crude product is filtered, dried, and purified by recrystallization.
-
1.2. Cyclization and Isomerization to Tectorigenin
The deoxybenzoin intermediate is cyclized to form a mixture of tectorigenin and its isomer, ψ-tectorigenin, which is then isomerized to the desired product.
-
Reagents: 2,4,4',6-Tetrahydroxy-3-methoxydeoxybenzoin, Methanesulfonyl chloride, Pyridine, Potassium Carbonate (K₂CO₃), n-Butanol.
-
Protocol:
-
The deoxybenzoin intermediate is dissolved in pyridine.
-
Methanesulfonyl chloride is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours and then poured into ice-water.
-
The precipitate, a mixture of tectorigenin and ψ-tectorigenin, is collected by filtration.
-
The mixture is refluxed in n-butanol in the presence of K₂CO₃ for several hours to facilitate the isomerization of ψ-tectorigenin to tectorigenin.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford pure tectorigenin.
-
Part 2: Synthesis of this compound (Tectoridin)
2.1. Protection of Tectorigenin
To ensure selective glycosylation at the 7-hydroxyl group, the other hydroxyl groups of tectorigenin are protected.
-
Reagents: Tectorigenin, Benzyl (B1604629) bromide (BnBr), Potassium carbonate (K₂CO₃), Acetone.
-
Protocol:
-
Tectorigenin is dissolved in dry acetone.
-
Anhydrous K₂CO₃ and benzyl bromide are added to the solution.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The inorganic salts are filtered off, and the solvent is evaporated.
-
The residue is purified by column chromatography to yield the protected tectorigenin.
-
2.2. PTC-Promoted Stereoselective Glycosidation
This key step involves the coupling of the protected tectorigenin with an activated glucose donor under phase-transfer catalysis conditions.[1]
-
Reagents: Protected tectorigenin, 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), Tetrabutylammonium bromide (TBAB), Potassium carbonate (K₂CO₃), Dichloromethane (DCM), Water.
-
Protocol:
-
A mixture of protected tectorigenin, K₂CO₃, and TBAB in a biphasic solvent system of DCM and water is stirred vigorously.
-
A solution of acetobromoglucose in DCM is added dropwise to the mixture.
-
The reaction is stirred at room temperature for several hours until completion (monitored by TLC).
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Caption: Experimental workflow for PTC-promoted glycosidation.
2.3. Deprotection to Yield this compound
The final step involves the removal of the protecting groups (acetyl and benzyl) to afford the target molecule, this compound.
-
Reagents: Protected this compound, Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727), Palladium on carbon (Pd/C), Hydrogen gas (H₂), Methanol/Ethyl acetate.
-
Protocol:
-
Deacetylation: The protected this compound is dissolved in dry methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature until the deacetylation is complete (monitored by TLC). The reaction is then neutralized with an acidic resin, filtered, and concentrated.
-
Debenzylation: The deacetylated intermediate is dissolved in a mixture of methanol and ethyl acetate. A catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for several hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated.
-
The crude this compound is purified by recrystallization or column chromatography to yield the final product.
-
Data Presentation
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Typical Yield (%) |
| 1.1 Hoesch Reaction | 2,4,6-Trihydroxyanisole, 4-hydroxyphenylacetonitrile | ZnCl₂, HCl gas | Dry Ether | 60-70 |
| 1.2 Cyclization & Isomerization | 2,4,4',6-Tetrahydroxy-3-methoxydeoxybenzoin | Methanesulfonyl chloride, K₂CO₃ | Pyridine, n-Butanol | 75-85 |
| 2.1 Protection | Tectorigenin | Benzyl bromide, K₂CO₃ | Acetone | 85-95 |
| 2.2 PTC Glycosidation | Protected tectorigenin, Acetobromoglucose | TBAB, K₂CO₃ | DCM/Water | 70-80 |
| 2.3 Deprotection (Overall) | Protected this compound | NaOMe, Pd/C, H₂ | Methanol, EtOAc | 80-90 |
Note: Yields are approximate and may vary depending on reaction scale and optimization.
Conclusion
The synthetic routes detailed in this document provide a comprehensive and practical guide for the chemical synthesis of this compound. By following these protocols, researchers can obtain sufficient quantities of this valuable isoflavone glycoside for further investigation into its biological activities and potential as a therapeutic agent. The modular nature of this synthesis also allows for the potential preparation of this compound analogs for structure-activity relationship studies. Careful execution of each step, with appropriate monitoring and purification, is crucial for achieving high yields and purity of the final product.
References
Revolutionizing Tectoroside Delivery: Advanced Formulation Strategies for Enhanced Therapeutic Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing advanced formulation strategies to overcome the delivery challenges of Tectoroside has been released today, offering promising avenues for researchers, scientists, and drug development professionals. These application notes and protocols provide a detailed overview of innovative techniques designed to improve the bioavailability and therapeutic potential of this natural compound.
This compound, a sesquiterpenoid glycoside, has demonstrated significant potential in various therapeutic areas, including the management of osteoporosis and inflammatory conditions. Its mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). However, its clinical application has been hampered by poor aqueous solubility and low oral bioavailability.
This document outlines several cutting-edge formulation strategies to address these limitations, including nanoparticle-based systems, liposomal encapsulation, and cyclodextrin (B1172386) complexation. Detailed experimental protocols and quantitative data from preclinical studies are presented to guide researchers in developing more effective this compound delivery systems.
Key Formulation Strategies and Findings:
Several innovative approaches have been explored to enhance the delivery of this compound:
-
Solid Lipid Nanoparticles (SLNs): SLNs serve as a promising lipid-based nano-carrier for this compound. By encapsulating the compound within a solid lipid matrix, SLNs can improve its solubility, protect it from degradation, and provide controlled release.
-
Polymeric Nanoparticles (PNs): Biodegradable polymers can be utilized to fabricate nanoparticles that encapsulate this compound, offering advantages in terms of stability and targeted delivery.
-
Liposomes: These vesicular structures, composed of lipid bilayers, can encapsulate hydrophilic and lipophilic drugs, making them a versatile option for improving this compound's solubility and cellular uptake.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract. This can significantly enhance the oral absorption of poorly soluble drugs like this compound.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.
Quantitative Data Summary
The following tables summarize the key quantitative data from formulation studies aimed at improving this compound delivery.
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound-SLNs | 150 - 300 | < 0.3 | > 80% | 5 - 10% | Hypothetical Data |
| This compound-PNs | 100 - 250 | < 0.2 | > 75% | 10 - 15% | Hypothetical Data |
| This compound-Liposomes | 100 - 200 | < 0.25 | > 60% | 2 - 5% | Hypothetical Data |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, as specific quantitative data for this compound formulations was not available in the public domain at the time of this publication. Researchers are encouraged to perform formulation-specific characterization.
Signaling Pathways and Mechanism of Action
While direct evidence for this compound's interaction with specific signaling pathways is still emerging, studies on the structurally related compound, acteoside, provide valuable insights. Acteoside has been shown to exert its anti-inflammatory and bone-protective effects by modulating key signaling cascades, including the NF-κB, MAPK, and JAK/STAT pathways. It is hypothesized that this compound may share similar mechanisms.
In the context of osteoporosis, the RANKL/RANK signaling pathway is a critical regulator of osteoclast differentiation and activity.[1] Inhibition of this pathway can prevent excessive bone resorption. It is postulated that this compound may interfere with RANKL-induced signaling in osteoclast precursor cells, thereby contributing to its anti-osteoporotic effects.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various this compound formulations.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Accurately weigh the solid lipid and this compound. Melt the lipid at a temperature 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification (Optional): Centrifuge or dialyze the SLN dispersion to remove any un-encapsulated drug.
-
Lyophilization (for solid dosage form): Add a cryoprotectant (e.g., trehalose) to the SLN dispersion and freeze-dry to obtain a powder.
Protocol 2: Characterization of this compound Formulations
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the nanoparticle dispersion with purified water to an appropriate concentration. Perform the measurement at 25°C. The zeta potential is measured to assess the surface charge and stability of the formulation.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Ultracentrifugation or dialysis followed by quantification using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
-
Procedure:
-
Separate the un-encapsulated this compound from the nanoparticle dispersion by ultracentrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant/dialysate (W_free).
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug and quantify the total amount of drug in the formulation (W_total).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [(W_total - W_free) / W_nanoparticles] x 100 (where W_nanoparticles is the total weight of the nanoparticles)
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis bag method.
-
Procedure:
-
Place a known amount of the this compound formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Future Directions
The formulation strategies outlined in these application notes provide a strong foundation for the development of clinically viable this compound products. Further research should focus on optimizing these formulations, conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies, and elucidating the precise molecular mechanisms underlying this compound's therapeutic effects. The exploration of targeted delivery systems to enhance site-specific drug accumulation is also a promising area for future investigation.
References
Tectoroside: A Potential Anti-Inflammatory Agent for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside (B1160345), a natural isoflavonoid (B1168493) glycoside, has emerged as a promising candidate for the development of novel anti-inflammatory therapies. Extracted from the rhizomes of plants such as Iris tectorum Maxim. and Belamcanda chinensis (L.) DC., this compound and its aglycone, tectorigenin, have demonstrated significant anti-inflammatory properties in preclinical studies. These compounds have been shown to modulate key signaling pathways implicated in the inflammatory response, thereby reducing the production of pro-inflammatory mediators. This document provides a comprehensive overview of the anti-inflammatory effects of this compound, including its mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms identified in research include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for its role in the JAK-STAT pathway is still emerging, its influence on upstream cytokines suggests a potential indirect regulatory role.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Tectoridin, the glycoside form of tectorigenin, has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4-NF-κB signaling pathway.[1] Tectorigenin has also been found to block NF-κB activation.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade, which includes Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to external stimuli, including inflammation. Tectoridin has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[3] By attenuating MAPK activation, this compound can suppress the production of inflammatory mediators.
Potential Influence on the JAK-STAT Pathway
The JAK-STAT pathway is critical for signaling initiated by a wide array of cytokines and growth factors. While direct experimental evidence of this compound's effect on the JAK-STAT pathway is currently limited, its ability to suppress the production of cytokines that activate this pathway, such as IL-6, suggests a potential indirect inhibitory role. Further research is warranted to elucidate the direct effects of this compound on JAK and STAT proteins.
Quantitative Data Presentation
The anti-inflammatory effects of this compound and its aglycone, tectorigenin, have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Anti-inflammatory Effects of Tectoridin/Tectorigenin
| Parameter Measured | Cell Line | Inducer | Compound | Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Tectoridin | 10, 20, 40 µM | Dose-dependent decrease | [4] |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS | Tectoridin | 10, 20, 40 µM | Dose-dependent decrease | [4] |
| Interleukin-18 (IL-18) | RAW 264.7 | LPS | Tectoridin | 10, 20, 40 µM | Dose-dependent decrease | [4] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | IFN-γ/LPS | Tectorigenin | 1, 5, 10 µM | Dose-dependent decrease | [2] |
| iNOS Expression | RAW 264.7 | IFN-γ/LPS | Tectorigenin | 1, 5, 10 µM | Dose-dependent decrease | [2] |
| COX-2 Expression | RAW 264.7 | IFN-γ/LPS | Tectorigenin | 1, 5, 10 µM | Dose-dependent decrease | [2] |
| NF-κB Activation | RAW 264.7 | IFN-γ/LPS | Tectorigenin | 10 µM | Significant inhibition | [2] |
Table 2: In Vivo Anti-inflammatory Effects of Tectoridin
| Animal Model | Inducer | Compound | Dosage | Parameter Measured | Effect | Reference | | --- | --- | --- | --- | --- | --- | | Endotoxic shock mouse model | LPS | Tectoridin | 20, 40 mg/kg | Serum TNF-α | Significant decrease |[4] | | Endotoxic shock mouse model | LPS | Tectoridin | 20, 40 mg/kg | Serum IL-6 | Significant decrease |[4] | | Endotoxic shock mouse model | LPS | Tectoridin | 20, 40 mg/kg | Serum IL-1β | Significant decrease |[4] | | Endotoxic shock mouse model | LPS | Tectoridin | 20, 40 mg/kg | Lung, liver, kidney tissue damage | Attenuated |[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 96-well plates (for viability and NO assays), 24-well plates (for ELISA), or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for NO and cytokine measurement, shorter times for phosphorylation studies).
2. Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent system according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm using a microplate reader.
3. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Western Blot Analysis for Signaling Proteins:
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assay in an LPS-Induced Endotoxemia Mouse Model
1. Animal Model:
-
Animals: Use male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Groups: Divide the mice into control, LPS-only, and LPS + this compound treatment groups.
2. Treatment and Induction of Endotoxemia:
-
This compound Administration: Administer this compound (e.g., 20 and 40 mg/kg) orally or intraperitoneally 1 hour before LPS injection.
-
LPS Injection: Induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).
3. Sample Collection and Analysis:
-
Blood Collection: At a designated time point post-LPS injection (e.g., 6 hours), collect blood via cardiac puncture and separate the serum.
-
Tissue Harvesting: Euthanize the mice and harvest organs such as the lungs, liver, and kidneys.
-
Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits.
-
Histopathological Analysis: Fix the harvested tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent by targeting key signaling pathways, including NF-κB and MAPK. The provided data and protocols offer a solid foundation for researchers to further investigate its therapeutic applications. Future studies should aim to elucidate its precise role in the JAK-STAT pathway and explore its efficacy in a broader range of inflammatory disease models. These efforts will be crucial in translating the promising preclinical findings of this compound into novel anti-inflammatory therapies for human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Tectoroside (also known as Tectoridin) in various cell-based assays. The information compiled here is based on published research and is intended to guide the investigation of this compound's biological activities, including its anti-inflammatory, hepatoprotective, and anti-proliferative effects.
Anti-Inflammatory Activity of this compound in Macrophages
This compound has been shown to possess significant anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. This section details a protocol for evaluating the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage cell line.
Signaling Pathway: this compound Inhibition of TLR4-NF-κB/NLRP3 Inflammasome Pathway
This compound exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by LPS, TLR4 activation typically leads to the downstream activation of the NF-κB pathway and the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines and mediators like nitric oxide (NO), IL-6, and IL-1β. This compound has been demonstrated to inhibit this cascade.[1][2]
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol describes how to measure the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells. The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.[3][4][5]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
LPS Stimulation: After the pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in cell culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of inhibition of NO production can be calculated relative to the LPS-only treated group.
Quantitative Data: this compound's Effect on Pro-inflammatory Mediators
| Cell Line | Treatment | Concentration | Effect | Reference |
| RAW 264.7 | This compound + LPS (1 µg/mL) | 50 µM | Significant reduction in Nitric Oxide (NO) production | [1] |
| RAW 264.7 | This compound + LPS (1 µg/mL) | 50 µM | Significant reduction in Interleukin-6 (IL-6) secretion | [1] |
| RAW 264.7 | This compound + LPS (1 µg/mL) | 50 µM | Significant reduction in Interleukin-1β (IL-1β) secretion | [1] |
Hepatoprotective Effects of this compound
This compound has been investigated for its potential to protect liver cells from oxidative stress-induced injury. This section provides a protocol to assess the hepatoprotective effects of this compound in a human liver cancer cell line, HepG2, challenged with tert-butyl hydroperoxide (t-BHP), a known inducer of oxidative stress.
Experimental Workflow: Hepatoprotective Assay
The general workflow involves pre-treating HepG2 cells with this compound before inducing cellular damage with t-BHP. The protective effect is then quantified by measuring cell viability.
Experimental Protocol: MTT Cell Viability Assay in t-BHP-Treated HepG2 Cells
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of HepG2 cells, which serves as an indicator of cell viability.[2][6]
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
tert-butyl hydroperoxide (t-BHP)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours. Include a vehicle control.
-
t-BHP Treatment: After the 24-hour pre-treatment, remove the medium and add fresh medium containing 200 µM t-BHP to induce oxidative stress. Incubate for 2 hours.
-
MTT Assay:
-
After the t-BHP treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Calculation: Express cell viability as a percentage of the untreated control cells.
Quantitative Data: Hepatoprotective Effect of this compound
| Cell Line | Stressor | This compound Concentration | Effect on Cell Viability | Reference |
| HepG2 | t-BHP (100 µM) | 10 µM | Increased cell survival | [2] |
| HepG2 | t-BHP (100 µM) | 50 µM | Significantly increased cell survival | [2] |
| HepG2 | t-BHP (100 µM) | 100 µM | Further increased cell survival | [2] |
Estrogenic and Anti-proliferative Effects of this compound
This compound is known to exhibit phytoestrogenic properties. It can exert estrogenic effects through a non-genomic pathway involving the G-protein coupled receptor 30 (GPR30) and subsequent activation of the ERK signaling pathway. This can lead to cell proliferation in certain contexts.
Signaling Pathway: this compound-Induced GPR30-ERK Signaling
This compound, despite being a poor ligand for the classical estrogen receptor alpha (ERα), can activate GPR30. This activation leads to an increase in intracellular cAMP and the phosphorylation of ERK1/2, promoting downstream cellular responses like proliferation.[1][7]
Experimental Protocol: Western Blot for ERK Phosphorylation in MCF-7 Cells
This protocol outlines the steps to detect the phosphorylation of ERK1/2 in response to this compound treatment in the human breast cancer cell line MCF-7, a common model for studying estrogenic effects.
Materials:
-
MCF-7 cells
-
Phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Culture and Starvation: Culture MCF-7 cells in phenol red-free medium with charcoal-stripped FBS for 48 hours to reduce basal estrogenic activity.
-
This compound Treatment: Treat the starved cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total-ERK1/2 and β-actin to ensure equal protein loading.
Quantitative Data: Estrogenic Effects of this compound in MCF-7 Cells
| Cell Line | Treatment | Effect | Reference |
| MCF-7 | Tectoridin (10 µM) | Increased phosphorylation of ERK1/2 | [7] |
| MCF-7 | Tectoridin (10 µM) | Increased intracellular cAMP accumulation | [7] |
| MCF-7 | Tectoridin (1-10 µM) | Induced cell proliferation | [7] |
References
- 1. Tectoridin, a poor ligand of estrogen receptor alpha, exerts its estrogenic effects via an ERK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tectoroside Extraction & Yield Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of tectoroside (B1160345) from plant extraction.
Troubleshooting Guide: Enhancing this compound Yield
This guide addresses common issues encountered during the extraction and purification of this compound, offering targeted solutions to improve yield and purity.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TY-01 | Low Yield of Crude this compound Extract | 1. Improper Plant Material Preparation: Insufficiently dried or coarsely ground plant material reduces the surface area available for solvent interaction. 2. Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound solubility. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can lead to inefficient extraction. | 1. Material Preparation: Ensure plant material is thoroughly dried and ground to a fine, uniform powder to maximize surface area. 2. Solvent Optimization: Employ a polar solvent system. Aqueous ethanol (B145695) (60-80%) has been shown to be effective.[1][2] 3. Parameter Adjustment: Systematically optimize extraction time, temperature, and solvent-to-solid ratio. Consider advanced methods like Pressurized Liquid Extraction (PLE) for higher efficiency.[1] |
| TY-02 | Good Crude Extract Yield, but Low Final Purity of this compound | 1. Co-extraction of Impurities: The chosen extraction method may be non-selective, leading to a high concentration of other compounds in the crude extract. 2. Degradation of this compound: this compound may degrade during solvent evaporation or purification due to excessive heat or inappropriate pH. 3. Inefficient Purification Strategy: The chosen purification method (e.g., column chromatography) may not be effectively separating this compound from closely related compounds. | 1. Selective Extraction: Consider using a multi-step extraction with solvents of varying polarities to remove unwanted compounds. 2. Controlled Conditions: Use a rotary evaporator at low temperatures (<50°C) and reduced pressure for solvent removal. Maintain a neutral or slightly acidic pH during purification. 3. Refined Purification: Optimize the stationary and mobile phases for column chromatography. Macroporous resins can also be effective for enrichment. |
| TY-03 | Inconsistent this compound Yields Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Experimental Conditions: Minor variations in extraction parameters between batches can lead to different yields. 3. Degradation During Storage: Improper storage of plant material or extracts can lead to the degradation of this compound over time. | 1. Standardized Material: Whenever possible, use plant material from a consistent source and harvest time. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters for each batch. 3. Proper Storage: Store dried plant material in a cool, dark, and dry place. Store extracts at low temperatures (-20°C or below) and protected from light. |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding this compound extraction.
Q1: What are the best solvents for extracting this compound?
A1: Polar solvents are most effective for extracting this compound. Aqueous ethanol, typically in the range of 60-80%, has been successfully used.[1][2] The optimal concentration can be determined through small-scale optimization experiments.
Q2: What are the most critical factors influencing this compound yield?
A2: Several factors significantly impact the yield:
-
Solvent Choice: The polarity and concentration of the solvent are crucial.
-
Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat may cause degradation.
-
Extraction Time: A sufficient duration is needed for the solvent to penetrate the plant matrix and dissolve the this compound.
-
Solvent-to-Solid Ratio: A higher ratio can enhance extraction but may require more solvent and longer concentration times.
-
Particle Size: Finer grinding of the plant material increases the surface area for extraction.
Q3: Are there advanced extraction techniques that can improve this compound yield?
A3: Yes, modern extraction techniques can offer higher yields and efficiency compared to traditional methods. Pressurized Liquid Extraction (PLE) has been shown to be highly effective for extracting tectoridin (B1682737) from Belamcanda chinensis, yielding better results than soxhlet and sonication methods.[1] Other advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be beneficial by reducing extraction time and solvent consumption.
Q4: How can I purify the crude this compound extract?
A4: Column chromatography is a common method for purifying this compound. Silica gel and Sephadex LH-20 are frequently used as the stationary phase. Additionally, macroporous resins have been employed for the enrichment and purification of flavonoids from plant extracts.
Q5: How should I store my this compound extracts to prevent degradation?
A5: this compound, like many flavonoids, can be sensitive to light, heat, and oxidation. For long-term storage, it is recommended to keep the extracts in a tightly sealed container, protected from light, at low temperatures (-20°C or below).
Data on this compound Extraction Parameters
The following table summarizes quantitative data from studies on this compound and related isoflavone (B191592) extraction.
| Plant Source | Extraction Method | Solvent | Temperature | Time | Yield/Content | Reference |
| Belamcanda chinensis | Pressurized Liquid Extraction (PLE) | 60% Ethanol/Water | 150°C | 10 min | Highest efficiency compared to soxhlet and sonication | [1] |
| Belamcanda chinensis | Ultrasonic Extraction | 70% Ethanol | Not specified | 60 min | 9.7 mg/g | [2] |
| Iris leptophylla | Alcohol Extraction | 80% Alcohol | Not specified | Not specified | Not specified | [3] |
| Pueraria lobata (for Puerarin, a related isoflavone) | Ultrasound-Assisted Extraction (UAE) | Not specified | 57.82°C | 39.79 min | 43.04 mg/g | [4] |
| Pueraria lobata (for Puerarin) | Optimized Solvent Extraction | 46.06% Ethanol | 65.02°C | 22 min | 60.56 mg/g | [5] |
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of this compound from Belamcanda chinensis
This protocol is based on optimized conditions for tectoridin extraction.[1]
-
Preparation of Plant Material:
-
Thoroughly dry the rhizomes of Belamcanda chinensis.
-
Grind the dried rhizomes into a fine, uniform powder.
-
-
Extraction Procedure:
-
Mix the powdered plant material with a dispersing agent (e.g., diatomaceous earth).
-
Load the mixture into the extraction cell of the PLE system.
-
Set the extraction parameters:
-
Solvent: 60% ethanol in water (v/v)
-
Temperature: 150°C
-
Static Extraction Time: 10 minutes
-
Pressure: Maintain a pressure sufficient to keep the solvent in a liquid state (e.g., 1500 psi).
-
-
Perform the extraction according to the instrument's operating procedure.
-
-
Post-Extraction Processing:
-
Collect the extract.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C and under reduced pressure to obtain the crude this compound extract.
-
The crude extract can be further purified using column chromatography.
-
Protocol 2: General Ultrasound-Assisted Extraction (UAE) of this compound
This is a general protocol that can be optimized for your specific plant material.
-
Preparation of Plant Material:
-
Dry and finely grind the plant material as described in Protocol 1.
-
-
Extraction Procedure:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Set the sonication parameters (these may require optimization):
-
Temperature: e.g., 50-60°C
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Time: e.g., 30-60 minutes
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Frequency: e.g., 40 kHz
-
-
Begin sonication.
-
-
Post-Extraction Processing:
-
After sonication, separate the extract from the plant residue by filtration or centrifugation.
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Repeat the extraction process on the residue for exhaustive extraction if necessary.
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Combine the extracts and concentrate using a rotary evaporator as described in Protocol 1.
-
Visualizations
This compound Extraction Troubleshooting Workflow
Caption: A flowchart for troubleshooting low this compound yield.
Proposed Anti-Inflammatory Signaling Pathway of this compound
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient Recovery of Bioactive Puerarin from Roots of Pueraria lobata Using Generally Recognized as Safe Solvents [mdpi.com]
Technical Support Center: Tectoroside Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Tectoroside during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide: Investigating this compound Degradation
Encountering degradation of your this compound sample can be a significant setback. This guide provides a systematic approach to troubleshooting and identifying the root cause of degradation.
Issue: Loss of this compound potency or presence of unexpected peaks in analysis (e.g., HPLC).
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for suspected this compound degradation.
Step-by-Step Troubleshooting Protocol:
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Review Storage Conditions:
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Solid this compound: Confirm that the solid compound is stored at or below -20°C in a tightly sealed container, protected from light.
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This compound Solutions: Verify that stock solutions (e.g., in DMSO) are stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure containers are tightly sealed.
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-
Examine Solution Preparation and Handling:
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Solvent Quality: Use high-purity, anhydrous solvents. For aqueous solutions, use purified water (e.g., Milli-Q).
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pH of Aqueous Solutions: this compound is susceptible to hydrolysis, especially in acidic and alkaline conditions. If working with aqueous buffers, ensure the pH is appropriate and the buffer components are stable. Neutral to slightly acidic conditions are generally preferred for short-term use.
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Temperature During Handling: Avoid prolonged exposure of this compound solutions to room temperature or elevated temperatures. Prepare solutions on ice if necessary.
-
-
Verify Analytical Method (e.g., HPLC):
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Method Specificity: Ensure your analytical method is "stability-indicating," meaning it can separate the intact this compound from its potential degradation products.
-
Reference Standard: Check the integrity of your this compound reference standard. If the standard has degraded, it will lead to inaccurate quantification.
-
-
Perform a Forced Degradation Study (Stress Testing):
-
To understand the degradation profile of your specific batch of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to intentionally induce degradation. This will help in identifying potential degradants and confirming the specificity of your analytical method.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation pathways and products.
Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol (B129727) (HPLC grade)
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Water (HPLC grade)
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DMSO (anhydrous)
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pH meter
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HPLC system with a PDA or UV detector
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Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl separately.
-
Incubate at 60°C for 24 hours.
-
Neutralize the samples with an equivalent amount and concentration of NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH separately.
-
Incubate at 60°C for 24 hours.
-
Neutralize the samples with an equivalent amount and concentration of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
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Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the intact this compound.
-
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method validation is crucial for ensuring reliable results.
Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute more hydrophobic degradation products. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (based on the UV absorbance maximum of the isoflavone (B191592) core) |
| Injection Volume | 10 µL |
Method Validation Parameters:
-
Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and excipients. This is confirmed through the forced degradation study.
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Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
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Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.
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Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
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Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
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Robustness: Evaluate the method's performance when small, deliberate changes are made to the chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light. Under these conditions, it is expected to be stable for at least two to three years. For short-term storage, 2-8°C is acceptable for a few weeks.
Q2: How should I store this compound in solution?
A2: this compound stock solutions, typically prepared in DMSO, should be stored in small, single-use aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year). This practice minimizes degradation from repeated freeze-thaw cycles.
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the glycosidic bond, which cleaves the glucose molecule from the tectorigenin (B1682738) aglycone. This reaction is accelerated by acidic and alkaline conditions. Oxidation and photodecomposition can also occur, leading to other degradation products.
Q4: My this compound solution has changed color. What does this mean?
A4: A change in color, such as yellowing, can indicate degradation. This may be due to oxidation or the formation of other chromophoric degradation products. It is recommended to analyze the solution using a stability-indicating HPLC method to assess its purity.
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. If necessary for experimental procedures, minimize the time the solution is at room temperature and protect it from light.
Q6: What solvents are suitable for preparing this compound solutions?
A6: this compound is soluble in DMSO and methanol. For biological experiments, DMSO is a common choice. However, it is important to use the lowest possible concentration of DMSO, as it can have its own biological effects. For analytical purposes, HPLC-grade methanol or acetonitrile are suitable.
Data Presentation: Summary of Recommended Storage Conditions
| Form | Storage Temperature | Duration | Container | Key Considerations |
| Solid | -20°C | ≥ 2 years | Tightly sealed, light-resistant | Protect from moisture and light. |
| Solid | 2-8°C | Short-term (weeks) | Tightly sealed, light-resistant | For temporary storage. |
| Solution (in DMSO) | -20°C | ≤ 1 month | Tightly sealed, single-use aliquots | Avoid repeated freeze-thaw cycles. |
| Solution (in DMSO) | -80°C | ≤ 1 year | Tightly sealed, single-use aliquots | Optimal for long-term solution storage. |
| Aqueous Solution | 2-8°C | Very short-term (hours to a day) | Tightly sealed, light-resistant | Prepare fresh. Stability is pH-dependent. |
Signaling Pathways and Logical Relationships
The primary degradation pathway of this compound is hydrolysis. The following diagram illustrates this chemical transformation.
Caption: Hydrolytic degradation of this compound.
Technical Support Center: Optimizing Tectoroside Separation in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the separation of Tectoroside using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A typical starting point for reversed-phase HPLC separation of this compound on a C18 column is a gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B). A common combination is water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) as solvent A and acetonitrile (B52724) or methanol (B129727) as solvent B. The acid helps to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself.
Q2: How does the organic modifier (acetonitrile vs. methanol) affect the separation of this compound?
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.
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Acetonitrile generally provides lower viscosity and lower UV absorbance, which can lead to higher column efficiency and better sensitivity at low wavelengths. It often results in different selectivity compared to methanol.
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Methanol is a more polar and protic solvent, which can lead to different interactions with the analyte and the stationary phase, thus affecting selectivity. It is also a more cost-effective option. The choice between acetonitrile and methanol should be determined empirically to achieve the best resolution for this compound from other components in the sample matrix.
Q3: What is the role of pH in the mobile phase for this compound analysis?
The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like flavonoids and their glycosides.[1][2][3] this compound has phenolic hydroxyl groups, and controlling the mobile phase pH can significantly impact its retention time and peak shape.[1][4] It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form, leading to sharper, more symmetrical peaks.[1][3] For most flavonoid glycosides, an acidic mobile phase (pH 2.5-4) is used to suppress the ionization of phenolic groups, leading to better retention and peak shape on a C18 column.
Q4: My this compound peak is tailing. How can I improve the peak shape?
Peak tailing for flavonoid glycosides can be caused by several factors:
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Secondary interactions with silanol groups: This can be minimized by using a high-purity, end-capped C18 column or by adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol activity.
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Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
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Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in multiple ionic forms, leading to peak tailing.[1] Adjusting the pH to fully protonate the molecule can improve peak symmetry.
Q5: How can I decrease the retention time of this compound?
To decrease the retention time of this compound in reversed-phase HPLC, you can:
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Increase the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. A higher organic content will decrease the polarity of the mobile phase, leading to faster elution of this compound.
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Use a stronger organic solvent. Acetonitrile is generally considered a stronger solvent than methanol in reversed-phase HPLC for many compounds.
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Increase the column temperature. This will decrease the viscosity of the mobile phase and increase the diffusion rate of the analyte, leading to shorter retention times. However, be mindful that temperature can also affect selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the mobile phase for this compound separation.
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution | Mobile phase composition is not optimal. | - Adjust the ratio of aqueous to organic solvent. - Try a different organic solvent (e.g., switch from methanol to acetonitrile or vice-versa). - Modify the pH of the aqueous phase.[1][2][3] - Implement a gradient elution program with a shallower gradient. |
| Broad Peaks | - Column is not properly equilibrated. - Mobile phase flow rate is too high or too low. - Extra-column volume is too large. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. - Optimize the flow rate. - Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Column degradation. | - Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase before use. - Use a column oven to maintain a consistent temperature. - Check the column performance with a standard. If performance has degraded, wash or replace the column. |
| High Backpressure | - Blockage in the HPLC system (e.g., frit, tubing, or column). - Mobile phase viscosity is too high. - Particulate matter from the sample. | - Systematically check for blockages by removing components in reverse order (column, then tubing). - Consider using a mobile phase with lower viscosity (e.g., acetonitrile instead of methanol) or increasing the column temperature. - Filter all samples and mobile phases before use. |
Data Presentation
The following table summarizes the hypothetical effect of different mobile phase compositions on the chromatographic parameters for this compound separation. This data is for illustrative purposes to guide optimization.
| Mobile Phase Composition (Aqueous : Organic) | Aqueous Phase | Organic Solvent | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 60 : 40 | 0.1% Formic Acid in Water | Acetonitrile | 12.5 | 2.1 | 1.1 |
| 50 : 50 | 0.1% Formic Acid in Water | Acetonitrile | 8.2 | 1.9 | 1.2 |
| 40 : 60 | 0.1% Formic Acid in Water | Acetonitrile | 5.1 | 1.5 | 1.4 |
| 60 : 40 | 0.1% Formic Acid in Water | Methanol | 15.8 | 2.3 | 1.1 |
| 50 : 50 | 0.1% Formic Acid in Water | Methanol | 10.3 | 2.0 | 1.2 |
| 60 : 40 | Water (pH 7) | Acetonitrile | 10.1 | 1.3 | 1.8 |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol describes a general method for the separation of this compound that can be used as a starting point for optimization.
1. Instrumentation and Columns:
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HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Materials:
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This compound reference standard.
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HPLC-grade acetonitrile and/or methanol.
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HPLC-grade water.
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Formic acid or phosphoric acid.
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Sample extracts containing this compound.
3. Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC-grade water.
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Mobile Phase B: Acetonitrile.
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Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 263 nm (based on the UV maximum of this compound)
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Gradient Program:
-
0-5 min: 20% B
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5-25 min: 20% to 50% B
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25-30 min: 50% B
-
30-31 min: 50% to 20% B
-
31-40 min: 20% B (re-equilibration)
-
5. Sample Preparation:
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Accurately weigh and dissolve the this compound reference standard in methanol or a suitable solvent to prepare a stock solution.
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Prepare working standards by diluting the stock solution.
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Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or ethanol).
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Filter the sample extract through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for HPLC mobile phase optimization.
Caption: General experimental workflow for HPLC analysis of this compound.
References
Troubleshooting Tectoroside Instability in DMSO Solution: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Tectoroside in their experiments, ensuring the stability of stock solutions is paramount for obtaining reliable and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound, but its properties can also contribute to the compound's degradation over time. This technical support center provides troubleshooting guidance and frequently asked questions to address potential instability issues with this compound in DMSO solutions.
FAQs
My this compound solution changed color. Is it degraded?
A color change in your this compound DMSO solution can be an indicator of degradation. The appearance of a yellow or brownish tint may suggest the formation of degradation products. It is recommended to perform an analytical check, such as HPLC, to confirm the integrity of the solution before use.
I see precipitates in my this compound DMSO stock solution. What should I do?
Precipitation can occur for several reasons, including the absorption of water by the hygroscopic DMSO, which can reduce the solubility of this compound, or temperature fluctuations. Gently warm the solution to 37°C and vortex to attempt redissolving the precipitate. If the precipitate does not dissolve, it may consist of degradation products, and the solution should be analyzed for purity. To avoid precipitation, ensure you are using anhydrous DMSO and store the solution as recommended.
How should I prepare and store this compound DMSO stock solutions to minimize degradation?
To minimize degradation, it is crucial to use anhydrous, high-purity DMSO to prepare your stock solution. Solutions should be prepared fresh whenever possible. For storage, aliquot the stock solution into small, tightly sealed vials to minimize exposure to air and moisture, and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
What are the likely degradation products of this compound in DMSO?
The primary degradation pathway for this compound, an isoflavone (B191592) O-glycoside, in the presence of water is the hydrolysis of the glycosidic bond. This process results in the formation of its aglycone, Tectorigenin, and a glucose molecule. Other oxidative degradation products may also form, particularly with prolonged exposure to air and light.
How can I check if my this compound solution has degraded?
The most reliable method to assess the stability of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify this compound and its degradation products, providing a clear picture of the solution's integrity.
Can I use a degraded this compound solution for my experiments?
It is strongly advised not to use a this compound solution that has undergone significant degradation. The presence of degradation products can lead to inaccurate and misleading experimental results, as these products may have different biological activities or interfere with the assay.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
If you are observing variability in your experimental outcomes, it is prudent to first check the stability of your this compound stock solution.
Issue 2: Visible changes in the this compound DMSO solution (color change, precipitation).
Visible alterations in the solution are a strong indication of potential instability.
Issue 3: Suspected degradation based on analytical assessment (e.g., HPLC, LC-MS).
When analytical data indicates the presence of degradation products, a systematic approach is necessary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in DMSO.
To understand the degradation profile of this compound, a forced degradation study can be performed.
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Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Stress Conditions:
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Acidic: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
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Basic: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
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Oxidative: Add 3% H₂O₂. Incubate at room temperature for 24 hours.
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Thermal: Incubate at 60°C for 7 days.
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Photolytic: Expose to UV light (254 nm) for 24 hours.
-
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Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC-UV or LC-MS/MS to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound.
This method is designed to separate this compound from its potential degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 260 nm.
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Injection Volume: 10 µL.
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Gradient: A time-based gradient from high aqueous to high organic mobile phase.
Protocol 3: LC-MS/MS Method for Identification of this compound and its Degradation Products.
This method provides sensitive detection and structural information for this compound and its degradants.
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Chromatography: Utilize the HPLC conditions from Protocol 2.
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Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
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Ionization Mode: Positive or negative ion mode, optimized for this compound.
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Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation.
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MRM (for quantification): Develop specific precursor-to-product ion transitions for this compound and its expected degradation products (e.g., Tectorigenin).
Signaling Pathways
This compound has been reported to modulate key signaling pathways involved in inflammation. Understanding these interactions is crucial for interpreting experimental data.
This compound and the NF-κB Signaling Pathway.
This compound can inhibit the pro-inflammatory NF-κB signaling pathway. It is hypothesized to interfere with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
This compound and the MAPK Signaling Pathway.
This compound has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a critical role in cellular responses to stress and inflammation. It can modulate the phosphorylation of key kinases such as p38, JNK, and ERK, leading to a downstream effect on gene expression.
Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Minimizes water-induced hydrolysis. |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Aliquoting | Small, single-use volumes | Avoids repeated freeze-thaw cycles. |
| Light Exposure | Store in amber vials or protect from light | Prevents photolytic degradation. |
| Atmosphere | Tightly sealed vials | Minimizes exposure to air and moisture. |
Table 2: Factors Affecting this compound Stability in DMSO.
| Factor | Effect on Stability | Mitigation Strategy |
| Water | Promotes hydrolysis to Tectorigenin | Use anhydrous DMSO, store in sealed vials. |
| Temperature | Higher temperatures accelerate degradation | Store at low temperatures (-20°C or -80°C). |
| pH (if aqueous buffer is added) | Extremes in pH can catalyze hydrolysis | Maintain a neutral pH if dilution in aqueous buffer is necessary. |
| Light | Can induce photolytic degradation | Protect solutions from light. |
| Oxygen | May lead to oxidative degradation | Prepare solutions fresh; store under inert gas for long-term storage. |
| Freeze-Thaw Cycles | Can lead to precipitation and degradation | Aliquot stock solutions into single-use vials. |
Table 3: Example HPLC Gradient for this compound Stability Analysis.
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Table 4: Example LC-MS/MS Parameters for this compound Analysis.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
| This compound MRM Transition | To be determined empirically (e.g., m/z 447.1 -> 285.1) |
| Tectorigenin MRM Transition | To be determined empirically (e.g., m/z 285.1 -> 153.0) |
Table 5: Summary of this compound Degradation under Forced Conditions (Hypothetical Data).
| Stress Condition | % Degradation of this compound | Major Degradation Product |
| 0.1N HCl, 60°C, 24h | ~15% | Tectorigenin |
| 0.1N NaOH, 60°C, 24h | ~40% | Tectorigenin and other products |
| 3% H₂O₂, RT, 24h | ~10% | Oxidative adducts |
| 60°C, 7 days | ~25% | Tectorigenin |
| UV light, 24h | ~5% | Photodegradation products |
| -20°C, 3 months (in anhydrous DMSO) | < 2% | - |
Technical Support Center: Enhancing the Oral Bioavailability of Tectoroside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tectoroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vivo studies by addressing common challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, an isoflavone (B191592) glycoside, faces several challenges that can limit its oral bioavailability. Like many other flavonoids, its absorption can be hindered by poor water solubility and low membrane permeability.[1][2] Additionally, as a glycoside, it may undergo enzymatic hydrolysis in the gastrointestinal tract, and both this compound and its aglycone, tectorigenin (B1682738), can be subject to extensive first-pass metabolism in the liver.[1][2]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Key strategies focus on improving its solubility and dissolution rate, and protecting it from premature degradation. These include:
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Formulation into amorphous solid dispersions: This involves dispersing the drug in a carrier matrix at the molecular level to enhance solubility and dissolution.[1][2]
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Nanoformulations: Techniques such as solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS) can improve solubility, protect the drug from degradation, and enhance absorption.
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Use of absorption enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
Q3: Are there any successful examples of enhancing the bioavailability of related compounds?
A3: Yes, a study on tectorigenin, the aglycone of this compound, demonstrated a significant improvement in oral bioavailability when formulated as a solid dispersion. This formulation resulted in a 4.8-fold increase in the Area Under the Curve (AUC) and a 13.1-fold increase in maximum plasma concentration (Cmax) in rats compared to the pure compound.[1][2] This provides a strong rationale for applying similar formulation strategies to this compound.
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound in preclinical animal models.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | Formulate this compound as a solid dispersion with hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG).[1][2] This can significantly enhance its dissolution rate. |
| Degradation in the gastrointestinal tract. | Consider nanoformulations such as solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS) to encapsulate and protect this compound from the harsh GI environment. |
| Extensive first-pass metabolism. | Co-administration with inhibitors of metabolic enzymes could be explored, though this requires careful investigation to avoid drug-drug interactions. Nanoformulations may also help bypass some first-pass metabolism. |
Problem 2: Difficulty in preparing a stable and effective oral formulation.
| Possible Cause | Troubleshooting Step |
| Inappropriate selection of excipients. | Screen various polymers and surfactants for their ability to solubilize this compound and form stable dispersions. For solid dispersions, carriers like PVP and PEG have shown success with the aglycone, tectorigenin.[1][2] |
| Issues with the formulation process. | For solid dispersions prepared by solvent evaporation, ensure complete removal of the solvent to prevent recrystallization. For nanoformulations, optimize process parameters such as homogenization speed and time to achieve the desired particle size and stability. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic data from an in vivo study in rats, comparing the oral bioavailability of pure tectorigenin (the aglycone of this compound) with a solid dispersion formulation.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Pure Tectorigenin | 23.5 ± 5.4 | 0.5 | 112.3 ± 21.8 | 100 |
| Tectorigenin Solid Dispersion | 307.9 ± 45.2 | 0.25 | 539.0 ± 76.5 | 480 |
Data adapted from a study on tectorigenin solid dispersion in rats.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Adapted from Tectorigenin Study)
Objective: To prepare a this compound solid dispersion to enhance its aqueous solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycol 4000 (PEG4000)
-
Rotary evaporator
-
Vacuum dryer
Method:
-
Dissolve this compound, PVP, and PEG4000 in a suitable volume of ethanol. A suggested weight ratio based on the tectorigenin study is 7:54:9 (this compound:PVP:PEG4000).[1][2]
-
Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 50°C).
-
Dry the resulting solid mass in a vacuum dryer for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and pass it through a sieve.
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Adapted from Tectorigenin Study)
Objective: To evaluate the oral bioavailability of a this compound formulation compared to the pure compound.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before oral administration.
-
Divide the rats into two groups:
-
Control Group: Administer a suspension of pure this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Test Group: Administer the prepared this compound solid dispersion suspended in the same vehicle.
-
-
Administer the formulations orally via gavage at a dose equivalent to a specific amount of this compound.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of this compound in Rat Plasma
Objective: To quantify the concentration of this compound in rat plasma samples.
Method:
-
Sample Preparation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the proteins.
-
Chromatographic Separation: Inject the supernatant onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in a suitable mode (positive or negative) for the detection of this compound and the internal standard. Monitor the specific precursor-to-product ion transitions for quantification.
Visualizations
Signaling Pathways
This compound and its aglycone, tectorigenin, have been reported to exert their biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial in cell survival, proliferation, and inflammation.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for evaluating the oral bioavailability of this compound formulations.
References
Technical Support Center: Bioanalysis of Tectoroside by LC-MS
Disclaimer: Information regarding the direct bioanalysis of tectoroside (B1160345) is limited in the available scientific literature. The following guidance, protocols, and data are based on established methods for the analysis of structurally related flavonoid glycosides, such as tectoridin (B1682737) and other similar compounds. Researchers should use this information as a starting point and expect that optimization for this compound-specific analysis will be necessary.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS bioanalysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest (this compound). Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of co-eluting endogenous components from the matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1] For flavonoid glycosides, common interfering substances in plasma include phospholipids, salts, and proteins.
Q2: How can I assess the matrix effect for this compound in my samples?
A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into the extract of a blank biological matrix to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. Ideally, the MF should be close to 1, and the coefficient of variation (%CV) across different lots of the biological matrix should be less than 15%.
Q3: What are the primary strategies to minimize matrix effects in this compound bioanalysis?
A3: The key strategies to mitigate matrix effects can be categorized as follows:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and co-eluting matrix components is crucial. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it will have nearly identical chemical properties and chromatographic behavior, thus experiencing the same degree of matrix effect as the analyte. If a SIL-IS is not available, a structurally similar compound can be used.
Q4: Which sample preparation technique is most effective for reducing matrix effects for flavonoid glycosides like this compound?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the desired level of cleanliness.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, particularly phospholipids, which are a major source of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous layer.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences. It offers a high degree of selectivity by using a solid sorbent to retain the analyte of interest while washing away matrix components.
Troubleshooting Guide
Problem: High variability in this compound signal intensity between samples.
-
Question: My this compound peak area is inconsistent across different plasma samples, even for my quality control (QC) samples. What could be the cause?
-
Answer: High variability in signal intensity is a classic sign of significant and inconsistent matrix effects. This suggests that different lots of plasma have varying levels of interfering components.
-
Troubleshooting Steps:
-
Re-evaluate your sample preparation method: If you are using PPT, consider switching to LLE or, preferably, SPE to achieve a cleaner extract.
-
Assess matrix effect from multiple sources: Quantify the matrix effect using at least six different lots of blank plasma to understand the extent of the variability.
-
Incorporate a stable isotope-labeled internal standard: A SIL-IS for this compound will co-elute and experience the same ionization suppression or enhancement, effectively normalizing the signal and reducing variability.
-
-
Problem: Poor sensitivity and low this compound signal.
-
Question: I am struggling to achieve the required lower limit of quantitation (LLOQ) for this compound. My signal-to-noise ratio is very low. What can I do to improve sensitivity?
-
Answer: Poor sensitivity can be due to ion suppression from matrix effects or suboptimal LC-MS conditions.
-
Troubleshooting Steps:
-
Optimize MS parameters: Infuse a standard solution of this compound to optimize the precursor and product ion selection, as well as other source parameters like capillary voltage, gas flows, and temperature.
-
Improve chromatographic separation: Ensure that this compound is not co-eluting with a region of significant ion suppression. You can visualize this using a post-column infusion experiment. Adjusting the gradient or mobile phase composition can shift the retention time of this compound away from interfering matrix components.
-
Enhance sample cleanup: A cleaner sample will result in less ion suppression and therefore a better signal. Experiment with different SPE sorbents to find the one that provides the best recovery for this compound and removal of interferences.
-
-
Problem: Inconsistent recovery during sample preparation.
-
Question: My extraction recovery for this compound is low and variable. How can I improve this?
-
Answer: Low and inconsistent recovery points to issues with the extraction procedure itself.
-
Troubleshooting Steps:
-
Optimize LLE parameters: If using LLE, experiment with different organic solvents and pH adjustments of the aqueous phase to ensure efficient partitioning of this compound.
-
Optimize SPE parameters: For SPE, carefully select the sorbent based on the chemical properties of this compound. Optimize the pH and composition of the loading, washing, and elution solutions to maximize recovery.
-
Check for analyte stability: Ensure that this compound is not degrading during the extraction process. This can be evaluated by comparing the response of a sample that has gone through the extraction process with a standard solution that has been stored under the same conditions.
-
-
Quantitative Data Summary
The following tables summarize matrix effect and extraction recovery data for flavonoid glycosides structurally similar to this compound, as reported in the scientific literature.
Table 1: Matrix Effect of Structurally Similar Flavonoid Glycosides in Rat Plasma
| Compound | Sample Preparation | Matrix Effect (%) | Reference |
| Luteoloside | Protein Precipitation | 85.2 - 95.4 | [3] |
| Apigenin-7-O-glucoside | Protein Precipitation | 86.1 - 96.3 | [3] |
| Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | Protein Precipitation | 105 - 117 | [4] |
| Sweroside (B190387) | Protein Precipitation | Not specified, but method validated | [5] |
| Tubuloside B | Protein Precipitation | Not specified, but method validated | [6] |
Table 2: Extraction Recovery of Structurally Similar Flavonoid Glycosides from Rat Plasma
| Compound | Sample Preparation | Extraction Recovery (%) | Reference |
| Luteoloside | Protein Precipitation | 88.9 - 97.2 | [3] |
| Apigenin-7-O-glucoside | Protein Precipitation | 89.5 - 98.1 | [3] |
| Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | Protein Precipitation | 74.7 - 77.1 | [4] |
| Sweroside | Protein Precipitation | Not specified, but method validated | [5] |
| Tubuloside B | Protein Precipitation | Not specified, but method validated | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for compounds structurally similar to this compound. These should be used as a starting point and optimized for this compound.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is based on methods used for the analysis of various flavonoid glycosides in rat plasma.[3][4][5][6]
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Plasma Separation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) (or methanol) containing the internal standard.
-
Vortex the mixture for 1-2 minutes to precipitate the proteins.
-
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol is a generalized method based on the analysis of flavonoid glycosides.[3][4][5][6][7]
-
Liquid Chromatography:
-
System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for this compound).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion (Q1) will be the [M+H]+ or [M-H]- ion of this compound, and the product ion (Q3) will be a specific fragment ion generated through collision-induced dissociation. These transitions must be optimized for this compound and the internal standard.
-
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, tissue distribution and excretion studies of sweroside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of plantamajoside and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tectoridin and Tectorigenin Dosage Refinement in Mice
Disclaimer: The information provided in this technical support center is based on publicly available research. The compound "Tectoroside" did not yield specific results; therefore, this guide focuses on the closely related and well-researched compounds, Tectoridin (B1682737) and its aglycone, Tectorigenin (B1682738) . Researchers should carefully consider the specific context of their experiments and consult relevant literature before designing their studies.
This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to assist researchers in refining the dosage of tectoridin and tectorigenin for optimal therapeutic effects in mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for tectoridin and tectorigenin?
A1: Tectoridin and its aglycone, tectorigenin, are isoflavones with a range of biological activities. Their mechanisms of action involve the modulation of various signaling pathways, including:
-
Anti-inflammatory effects: Inhibition of the TLR4/NLRP3/NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.[1][2] Tectorigenin also inhibits the induction of cyclooxygenase-2 (COX-2).[3][4]
-
Hepatoprotective effects: Modulation of the PPAR pathway and protection against mitochondrial injury in alcohol-induced hepatic steatosis.
-
Estrogenic effects: Tectoridin exerts estrogenic effects primarily through the GPR30 and ERK-mediated rapid nongenomic estrogen signaling pathway.[5]
-
Anticancer effects: Tectorigenin has been shown to inhibit glycolysis-induced cell growth in colorectal cancer by modulating the LncRNA CCAT2/miR-145 pathway.[6]
-
Neuroprotective effects: Tectorigenin can induce the expression of erythropoietin through the accumulation of hypoxia-inducible factor-1α (HIF-1α).[7]
-
Hair growth promotion: Tectoridin has been shown to activate the Wnt/β-catenin signaling pathway in human dermal papilla cells, which may promote hair growth.[8][9]
-
Metabolic regulation: Tectoridin has shown potential in modulating metabolic pathways, with key targets including EGFR, HSP90AA1, PPARG, TNF-α, and ESR1.[10]
Q2: What are some reported therapeutic effects of tectoridin and tectorigenin in mice?
A2: In vivo studies in mice and other rodents have demonstrated several therapeutic effects, including:
-
Analgesic and anti-inflammatory activity: Tectorigenin has been shown to have analgesic effects in acetic acid-induced visceral pain in mice and anti-inflammatory effects in carrageenan-induced paw edema in rats.[11]
-
Anti-asthmatic effects: Tectorigenin significantly reduced eosinophil infiltration in the broncho-alveolar lavage fluid (BALF) in a mouse model of asthma.[12][13]
-
Hepatoprotective effects: Tectorigenin has shown protective effects against nonalcoholic fatty liver disease (NAFLD) in high-fat diet-fed mice by reducing inflammation and modulating gut microbiota.[14]
-
Anti-tumor activity: Tectorigenin administered subcutaneously has been shown to inhibit tumor volume in mice with Lewis lung carcinoma.[3]
-
Anti-osteoporotic effects: Tectorigenin has been shown to mitigate bone loss in mouse models of osteoporosis.[3]
Q3: What are typical dosage ranges for tectoridin and tectorigenin in mice?
A3: The optimal dosage of tectoridin and tectorigenin is highly dependent on the specific research question, the mouse model used, and the route of administration. Based on existing literature, the following dosages have been used:
-
Oral administration (p.o.) of tectorigenin: 50 and 100 mg/kg for analgesic effects in mice.[11]
-
Subcutaneous administration (s.c.) of tectorigenin: 30 mg/kg for inhibiting tumor volume in mice.[3]
-
Intravenous administration (i.v.) of tectorigenin and tectoridin: 5 mg/kg for pharmacokinetic studies in mice.[15][16]
-
Oral administration (p.o.) of tectorigenin in rats: 60 mg/kg for anti-inflammatory effects.[11]
-
Intragastric administration (i.g.) of tectoridin in rats: 4, 8, 12, and 16 mg/kg for alleviating ethanol-induced ataxia.[17]
It is crucial to perform a dose-response study to determine the optimal therapeutic dose for your specific experimental model while minimizing potential toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability | Tectorigenin has been reported to have poor bioavailability.[3][18] | Consider using a delivery system such as solid dispersions or self-microemulsifying drug delivery systems (SMEDDS) to improve solubility and oral bioavailability. Structural modification of tectorigenin could also be explored.[3] |
| Lack of Therapeutic Effect | - Inappropriate dosage. - Incorrect route of administration. - Insufficient treatment duration. - Degradation of the compound. | - Conduct a pilot dose-response study with a wide range of doses. - Select the route of administration based on the target organ and the compound's pharmacokinetic profile. - Review literature for appropriate treatment durations for your model. - Ensure proper storage and handling of tectoridin/tectorigenin to prevent degradation. Prepare fresh solutions for administration. |
| Observed Toxicity | The administered dose is too high. | - Reduce the dosage. - Monitor mice for clinical signs of toxicity (e.g., weight loss, behavioral changes, piloerection). - A subacute toxicity test can be performed to determine a safe dose range. A study on tectorigenin found no toxic symptoms at doses up to 300 mg/kg during a 28-day treatment.[11] |
| Difficulty with Oral Administration | Stress from gavage can affect experimental outcomes. | Consider voluntary oral administration by incorporating the compound into a palatable jelly or paste.[19] This method can minimize stress and injury. |
Quantitative Data Summary
Table 1: Reported Dosages of Tectorigenin in Mice and Rats
| Compound | Animal Model | Therapeutic Effect | Route of Administration | Dosage | Reference |
| Tectorigenin | Mouse | Analgesia | Oral (p.o.) | 50, 100 mg/kg | [11] |
| Tectorigenin | Rat | Anti-inflammatory | Oral (p.o.) | 60 mg/kg | [11] |
| Tectorigenin | Mouse | Anti-tumor | Subcutaneous (s.c.) | 30 mg/kg | [3] |
| Tectorigenin | Mouse | Pharmacokinetics | Intravenous (i.v.) | 5 mg/kg | [15][16] |
Table 2: Reported Dosages of Tectoridin in Mice and Rats
| Compound | Animal Model | Therapeutic Effect | Route of Administration | Dosage | Reference |
| Tectoridin | Mouse | Pharmacokinetics | Intravenous (i.v.) | 5 mg/kg | [15][16] |
| Tectoridin | Rat | Alleviation of Ataxia | Intragastric (i.g.) | 4, 8, 12, 16 mg/kg | [17] |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This protocol is adapted from a study on the anti-inflammatory effects of tectorigenin.[11]
Materials:
-
Tectorigenin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% in sterile saline)
-
Plethysmometer
-
Wistar rats
Procedure:
-
Divide rats into groups (e.g., vehicle control, tectorigenin-treated, positive control).
-
Administer tectorigenin (e.g., 60 mg/kg) or vehicle orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Protocol 2: Voluntary Oral Administration in Mice
This protocol is based on a method for reducing stress associated with oral gavage.[19]
Materials:
-
Tectoridin/Tectorigenin
-
Gelatin
-
Artificial sweetener (e.g., sucralose)
-
Flavoring essence
-
Mice
Procedure:
-
Jelly Preparation:
-
Prepare a vehicle jelly containing gelatin, sweetener, and flavoring.
-
For the drug jelly, dissolve the desired amount of tectoridin/tectorigenin in a suitable solvent and mix it thoroughly with the jelly ingredients before it sets.
-
-
Training:
-
Fast the mice overnight.
-
The next morning, present a small, pre-weighed piece of the vehicle jelly to each mouse in its home cage.
-
Allow the mice to eat the jelly voluntarily. Repeat this for 3-4 days to acclimate the mice.
-
-
Dosing:
-
After the training period, provide the mice with the pre-weighed drug-containing jelly at the designated dosing times.
-
Ensure each mouse consumes the entire piece of jelly to receive the correct dose.
-
Visualizations
Caption: Key signaling pathways modulated by Tectoridin.
Caption: Workflow for refining Tectoridin/Tectorigenin dosage.
References
- 1. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tectoridin | CAS:611-40-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tectorigenin Inhibits Glycolysis-induced Cell Growth and Proliferation by Modulating LncRNA CCAT2/miR-145 Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tectorigenin, an isoflavone aglycone from the rhizome of Belamcanda chinensis, induces neuronal expression of erythropoietin via accumulation of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tectoridin Stimulates the Activity of Human Dermal Papilla Cells and Promotes Hair Shaft Elongation in Mouse Vibrissae Hair Follicle Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tectoridin Stimulates the Activity of Human Dermal Papilla Cells and Promotes Hair Shaft Elongation in Mouse Vibrissae Hair Follicle Culture [mdpi.com]
- 10. Tectoridin modulates intertwined molecular pathways in metabolic syndrome: insights from network pharmacology, molecular docking, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity, analgesic and anti-inflammatory activities of tectorigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studying of anti-inflammatory and antioxidant effects of tectorigenin in ovalbumin-induced asthma mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tectorigenin ameliorated high-fat diet-induced nonalcoholic fatty liver disease through anti-inflammation and modulating gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. akjournals.com [akjournals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions in the large-scale synthesis of Tectoroside
Technical Support Center: Large-Scale Synthesis of Tectoroside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The large-scale synthesis of this compound, a glycoside of the isoflavone (B191592) Tectorigenin, presents several key challenges. The primary obstacle is achieving regioselective glycosylation, as Tectorigenin has multiple hydroxyl (-OH) groups where the sugar moiety could attach. Other significant challenges include protecting and deprotecting these hydroxyl groups efficiently, achieving high yields, developing scalable purification methods to remove impurities and byproducts, and ensuring the stability of the final product.[1][2]
Q2: What are the main strategies for synthesizing this compound?
A2: this compound synthesis is a multi-step process that generally involves:
-
Protection: Selectively protecting the hydroxyl groups on the Tectorigenin aglycone that should not be glycosylated. The 5-OH group typically does not require protection due to its low reactivity from hydrogen bonding with the adjacent carbonyl group.[1]
-
Glycosylation: Reacting the protected Tectorigenin with a protected glucose donor, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.[1][3] This is a critical step where reaction conditions must be optimized.
-
Deprotection: Removing all protecting groups from both the isoflavone and the sugar moiety to yield the final this compound product.[4]
-
Purification: Isolating and purifying this compound to the required standard, often using techniques like macroporous resin column chromatography.[5]
Q3: Why is purification a critical step and what methods are suitable for large-scale production?
A3: Purification is essential to remove unreacted starting materials, byproducts from side reactions, and residual solvents, ensuring the final product meets regulatory standards for purity and safety. For large-scale applications, methods must be scalable, cost-effective, and efficient. Macroporous resin column chromatography is a highly suitable method as it offers good selectivity, is recyclable, low-cost, and can be scaled up by increasing the amount of resin.[5] Other techniques can include solvent extraction and crystallization.[5][6]
Troubleshooting Guide
Issue 1: Low Yield in Glycosylation Step
| Potential Cause | Troubleshooting Solution |
| Poor activity of glycosyl donor | Use a freshly prepared or commercially available high-purity glycosyl donor like acetobromoglucose. The use of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide is common and successful.[1] |
| Suboptimal Reaction Conditions | Optimize the reaction solvent, temperature, and catalyst. Common solvents include dichloromethane (B109758), chloroform, or pyridine.[1] The reaction yield typically ranges from 30% to 70% depending on the flavonoid and conditions.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or adding a fresh portion of the glycosyl donor and catalyst.[7] |
| Side Reactions | The formation of isomeric products or degradation can reduce the yield of the desired product. Adjusting the catalyst (e.g., using milder bases like K₂CO₃ instead of KOH) can sometimes improve selectivity and yield.[1][3] Yields with less alkaline agents can range from 40-95%.[1] |
Issue 2: Poor Regioselectivity (Glycosylation at the wrong -OH group)
| Potential Cause | Troubleshooting Solution |
| Inadequate Protecting Group Strategy | The choice and application of protecting groups are critical for directing the glycosylation to the desired hydroxyl group.[8] A robust protecting group strategy is essential for regioselectivity.[2] This involves protecting all -OH groups except the target site. |
| Steric Hindrance | Steric factors can influence which hydroxyl group is most accessible for reaction.[1] The synthetic strategy may need to be redesigned to expose the desired -OH group more favorably. |
| Reactivity of Hydroxyl Groups | The inherent chemical reactivity of the different hydroxyl groups on the Tectorigenin molecule varies. This makes it impossible to have a single standard glycosylation reaction for all flavonoids.[1] Enzymatic glycosylation can sometimes offer higher regioselectivity.[9] |
Issue 3: Product Degradation During or After Synthesis
| Potential Cause | Troubleshooting Solution |
| Harsh Deprotection Conditions | Strong acidic or basic conditions during the deprotection step can lead to the degradation of the flavonoid structure.[10] Test milder deprotection methods, such as using potassium tert-butoxide in methanol (B129727) at room temperature for acetyl groups.[4] |
| Instability to pH and Solvents | Flavonoids can be unstable in basic media and certain hydrophilic solvents.[11] During workup and purification, maintain a neutral or slightly acidic pH (pH 6 appears optimal for stability in some cases) and use solvents in which the product is stable, like chloroform.[11] |
| Oxidation | Flavonoids are susceptible to oxidation, especially at higher temperatures or when exposed to air and light for extended periods.[5][12] Store the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. |
Data Summary Tables
Table 1: Comparison of Common Glycosylation Methods for Flavonoids
| Method | Typical Catalyst/Conditions | Typical Yield | Advantages | Disadvantages |
| Koenigs-Knorr | Silver or mercury salts, room temp. | 30-70%[1] | Well-established, versatile | Uses toxic heavy metal salts, can have side products[3] |
| Modified Michael | K₂CO₃ in dry acetone, room temp. | 10-15% (for some flavonoids)[3] | Avoids heavy metals | Can result in low yields[3] |
| Phase Transfer Catalysis | K₂CO₃, TBAB, CH₂Cl₂/H₂O | 40-95%[1] | High yields, milder conditions | Requires optimization of catalyst and solvent system |
| Enzymatic Glycosylation | Glycosyltransferases (UGTs)[9] | Variable | High regioselectivity, environmentally friendly | Enzymes can be expensive and require specific conditions |
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Chemical Glycosylation
Disclaimer: This protocol is a general guideline based on established flavonoid chemistry and may require optimization for large-scale production.
Step 1: Benzyl (B1604629) Protection of Tectorigenin
-
Dissolve Tectorigenin (1 equivalent) in dry N,N-Dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 3 equivalents per -OH group to be protected).
-
Slowly add Benzyl Bromide (BnBr, 1.1 equivalents per -OH group) at room temperature. The 5-OH group is generally not protected.
-
Stir the mixture at 60-70°C for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected Tectorigenin by column chromatography.
Step 2: Glycosylation
-
Dissolve the protected Tectorigenin (1 equivalent) in freshly distilled, dry dichloromethane (CH₂Cl₂).
-
Add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.5 equivalents).
-
Cool the mixture to 0°C and add a suitable catalyst, such as silver carbonate (Ag₂CO₃) or a milder base like K₂CO₃.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours in the dark, monitoring by TLC.
-
Once complete, filter the reaction mixture to remove solids and wash the filtrate with sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the crude protected this compound.
Step 3: Deprotection
-
Deacetylation: Dissolve the crude product from Step 2 in dry methanol. Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) and stir at room temperature for 2-4 hours.
-
Debenzylation: After deacetylation is complete (monitored by TLC), neutralize the reaction. The benzyl groups can be removed by catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the solvent to yield crude this compound.
Step 4: Purification
-
Dissolve the crude this compound in a minimal amount of methanol/water.
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., XAD-7).
-
Wash the column with deionized water to remove salts and highly polar impurities.
-
Elute the this compound using a stepwise gradient of ethanol (B145695) in water (e.g., 20%, 40%, 60% ethanol).[5]
-
Combine the pure fractions (identified by TLC or HPLC), concentrate under reduced pressure, and lyophilize to obtain pure this compound as a solid.
Visual Guides
Caption: General chemical synthesis workflow for this compound.
Caption: Decision-making workflow for troubleshooting low yields.
References
- 1. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Advances in the biotechnological glycosylation of valuable flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Tectoroside vs. Tectorigenin: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Tectoroside (B1160345) and its aglycone, tectorigenin (B1682738), are isoflavonoids predominantly found in the rhizomes of Belamcanda chinensis (leopard lily) and other medicinal plants. While structurally related, the presence of a glucose moiety on this compound significantly influences its biological profile compared to tectorigenin. This guide provides an objective comparison of their performance in key biological activities, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
At a Glance: Key Differences in Bioactivity
| Biological Activity | Tectorigenin | This compound (Tectoridin) | Key Findings |
| Antioxidant Activity | More Potent | Less Potent | Tectorigenin consistently demonstrates superior free radical scavenging and antioxidant enzyme induction capabilities. |
| Anti-inflammatory Activity | More Potent | Less Potent | Tectorigenin shows stronger inhibition of key inflammatory mediators like COX-2 and pro-inflammatory cytokines. |
| Anticancer Activity | Active | Generally Inactive or Less Active | The aglycone form (tectorigenin) is crucial for cytotoxic effects against cancer cell lines. |
Quantitative Data Comparison
The following tables summarize the available quantitative data from various experimental studies, highlighting the superior biological potency of tectorigenin over its glycoside form, this compound.
Table 1: Antioxidant Activity
| Assay | Compound | Concentration | Result | Source |
| DPPH Radical Scavenging | Tectorigenin | 10 µg/mL | 54.3 ± 2.3% scavenging activity | [1] |
| DPPH Radical Scavenging | This compound | 10 µg/mL | Less active than tectorigenin | [1] |
| Intracellular ROS Scavenging | Tectorigenin | 10 µg/mL | 63.2 ± 2.3% scavenging activity | [1] |
| Intracellular ROS Scavenging | This compound | Not specified | Less active than tectorigenin | [2] |
| Hydroxyl Radical Scavenging | Tectorigenin | Not specified | More potent | [2] |
| Hydroxyl Radical Scavenging | This compound | Not specified | Less potent | [2] |
| Superoxide Anion Scavenging | Tectorigenin | Not specified | More potent | [2] |
| Superoxide Anion Scavenging | This compound | Not specified | Less potent | [2] |
Table 2: Anti-inflammatory Activity
| Assay | Compound | Key Finding | Source |
| Prostaglandin (B15479496) E2 (PGE2) Production Inhibition | Tectorigenin | More potent inhibitor | [3] |
| Prostaglandin E2 (PGE2) Production Inhibition | This compound | Less potent inhibitor | [3] |
| Cyclooxygenase-2 (COX-2) Induction Inhibition | Tectorigenin | Potent inhibitor | [3][4] |
| Cyclooxygenase-2 (COX-2) Induction Inhibition | This compound | Inhibitor | [3] |
| NF-κB Activation Inhibition | Tectorigenin | Significant inhibition | [4] |
| NF-κB Activation Inhibition | This compound | Less significant inhibition | [4] |
Table 3: Anticancer Activity (IC50 Values)
| Cell Line | Cancer Type | Compound | IC50 Value | Source |
| A2780 | Ovarian Cancer | Tectorigenin | 48.67 ± 0.31 µM | [5] |
| Prostate Cancer Cells | Prostate Cancer | Tectorigenin | 0.08 µM | [1] |
| HCT116 | Colorectal Cancer | Tectorigenin | 141.0 µM | |
| Various Human Cancer Cells | Various | This compound | Inactive | [6] |
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
This compound or tectorigenin dissolved in a suitable solvent (e.g., DMSO or methanol).
-
Methanol (as a blank and for dilutions).
-
Ascorbic acid or Trolox as a positive control.
-
-
Procedure:
-
Prepare a stock solution of the test compound and the positive control.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound at various concentrations.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or tectorigenin for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.
-
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.
-
Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., A2780, HCT116) in the appropriate medium.
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or tectorigenin for a specified time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Signaling Pathway Diagrams
Anti-inflammatory Signaling Pathway
Tectorigenin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. This compound is generally less effective in modulating these pathways.
Caption: Tectorigenin's anti-inflammatory mechanism.
Anticancer Signaling Pathway (Apoptosis Induction)
Tectorigenin can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK, leading to the activation of caspases.
Caption: Tectorigenin's pro-apoptotic mechanism in cancer cells.
Conclusion
The available evidence strongly indicates that tectorigenin, the aglycone form, possesses significantly greater biological activity across antioxidant, anti-inflammatory, and anticancer assays compared to its glycoside, this compound. The presence of the glucose moiety in this compound appears to hinder its interaction with molecular targets, thereby reducing its potency. Researchers and drug development professionals should consider tectorigenin as the more active compound for in vitro and in vivo studies targeting pathways related to oxidative stress, inflammation, and cancer. However, the pharmacokinetic profiles and bioavailability of both compounds in vivo may differ, which is a critical consideration for therapeutic applications.
References
- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of tectoridin, tectorigenin and tectorigenin sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by tectorigenin and tectoridin of prostaglandin E2 production and cyclooxygenase-2 induction in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tectorigenin, an Isoflavone of Pueraria thunbergiana BENTH., Induces Differentiation and Apoptosis in Human Promyelocytic Leukemia HL-60 Cells [jstage.jst.go.jp]
Tectoroside in Iris Species: A Comparative Analysis for Researchers
For drug development professionals and scientists exploring novel therapeutic agents, the genus Iris presents a rich source of bioactive compounds. Among these, the isoflavone (B191592) glycoside tectoroside (B1160345) has garnered significant attention for its potential pharmacological activities. This guide provides a comparative overview of this compound content in different Iris species, supported by experimental data and detailed methodologies, to aid in the selection and utilization of these plants for research and development.
Quantitative Comparison of this compound Content
Recent phytochemical studies have focused on quantifying the isoflavone content in various Iris species. Notably, a comparative analysis of Iris domestica (formerly known as Belamcanda chinensis) and Iris tectorum has revealed significant differences in their isoflavone profiles. While both species contain similar types of isoflavones, the overall content is considerably higher in the rhizomes of Iris tectorum compared to Iris domestica[1]. This compound, being a prominent isoflavone glycoside in these species, follows this trend.
| Iris Species | Plant Part | Relative this compound Content | Reference |
| Iris tectorum Maxim. | Rhizome | High | [1] |
| Iris domestica (L.) Goldblatt & Mabb. | Rhizome | Low | [1] |
Note: This table provides a qualitative comparison based on the referenced study. Absolute quantitative values can vary based on factors such as geographical location, harvest time, and extraction method.
Experimental Protocols
The quantification of this compound in Iris species is primarily achieved through High-Performance Liquid Chromatography (HPLC) based methods. The following is a synthesized protocol based on established methodologies for the extraction and analysis of isoflavones from Iris rhizomes.
Sample Preparation and Extraction
-
Plant Material: Dried rhizomes of the selected Iris species are ground into a fine powder.
-
Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 70-80% methanol) is commonly used.
-
Extraction Method:
-
Weigh a precise amount of the powdered rhizome (e.g., 1.0 g).
-
Add a specific volume of the extraction solvent (e.g., 50 mL).
-
Perform extraction using ultrasonication for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Alternatively, maceration or reflux extraction can be employed.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue to ensure complete extraction.
-
Combine the supernatants and filter through a 0.45 µm membrane filter before HPLC analysis.
-
HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is typically employed.
-
Mobile Phase: A gradient elution is commonly used, consisting of:
-
Solvent A: Acetonitrile
-
Solvent B: Water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
-
Gradient Program: The proportion of Solvent A is gradually increased over the run time to separate the compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection:
-
DAD: The absorbance is monitored at the maximum absorption wavelength for this compound (around 263 nm).
-
MS: Electrospray ionization (ESI) in negative ion mode is effective for the detection and confirmation of this compound and other isoflavones.
-
-
Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the plant extracts is then determined by comparing the peak area with the calibration curve.
Mechanism of Action: this compound's Role in Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory effects being particularly well-documented. The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and quantification.
This compound's Inhibition of the NF-κB Signaling Pathway
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), a cascade of signaling events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6. This compound is believed to exert its anti-inflammatory effect by interfering with this pathway, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.
Caption: this compound's inhibitory effect on the NF-κB pathway.
References
- 1. Study on quality difference between Belamcanda chinensis (L.) DC and Iris tectorum Maxim. based on chemical chromatogram analysis, biological activity evaluation and in vivo distribution rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic constituents with anti-inflammatory and cytotoxic activities from the rhizomes of Iris domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside Versus Genistein: A Comparative Analysis of Estrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic activity of tectoroside (B1160345) and genistein (B1671435), focusing on their performance in various experimental assays and their underlying signaling mechanisms. The information is intended to support researchers in making informed decisions regarding the use of these compounds in their studies.
Summary of Estrogenic Activity
This compound and genistein, both isoflavones, exhibit distinct profiles of estrogenic activity. While genistein's estrogenicity is well-documented, acting through both classical nuclear estrogen receptors and non-genomic pathways, data for this compound is less direct. Studies on the structurally similar compound, tectoridin (B1682737), suggest that its estrogenic effects are primarily mediated through a non-genomic pathway, indicating a potentially different mechanism of action compared to genistein.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the estrogenic activity of genistein and tectoridin (as a proxy for this compound).
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC50/RBA) | Reference |
| Tectoridin | ERα | Scarcely binds | [1] |
| Genistein | ERα | RBA: 4% (relative to 17β-estradiol) | [2] |
| ERβ | RBA: 87% (relative to 17β-estradiol); ~30-fold higher affinity than for ERα | [3][4] |
Table 2: Estrogenic Activity in Cell-Based Assays
| Compound | Assay | Cell Line | Activity (EC50/Concentration for Effect) | Reference |
| Tectoridin | Cell Proliferation | MCF-7 | Potent induction of proliferation | [1] |
| Estrogen Response Element (ERE) Transactivation | MCF-7 | Potent transactivation | [1] | |
| Genistein | Cell Proliferation | MCF-7 | Stimulatory at 10 nM - 1 µM, Inhibitory at >20 µM | [5] |
| Estrogen-Responsive Gene (pS2) Expression | MCF-7 | Induced at concentrations as low as 1 µM | [5] |
Signaling Pathways
Genistein exerts its estrogenic effects through two main pathways: the classical genomic pathway involving direct binding to nuclear estrogen receptors (ERα and ERβ) and a non-genomic pathway mediated by the G protein-coupled estrogen receptor (GPR30). In contrast, studies on tectoridin suggest its estrogenic activity is predominantly channeled through the GPR30-mediated non-genomic pathway, with minimal interaction with ERα.
Caption: Comparative signaling pathways of Genistein and this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Estrogen Receptor Binding Assay
This competitive binding assay measures the ability of a test compound to displace radiolabeled 17β-estradiol ([³H]-E2) from purified estrogen receptors (ERα or ERβ).
-
Materials: Purified recombinant human ERα or ERβ, [³H]-E2, test compounds (this compound, genistein), assay buffer, hydroxylapatite slurry.
-
Procedure:
-
Incubate a constant concentration of ERα or ERβ with increasing concentrations of the test compound in the assay buffer.
-
Add a fixed concentration of [³H]-E2 to the mixture and incubate to reach equilibrium.
-
Add hydroxylapatite slurry to separate bound from free [³H]-E2.
-
Centrifuge the samples and measure the radioactivity in the pellet (containing the ER-bound [³H]-E2) using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50 value).
-
Caption: Workflow for the Estrogen Receptor Binding Assay.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Materials: MCF-7 cells, culture medium (phenol red-free), charcoal-stripped fetal bovine serum (CS-FBS), test compounds, cell counting reagent (e.g., MTT, SRB).
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate in culture medium supplemented with CS-FBS to remove endogenous steroids.
-
After cell attachment, replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate the cells for a defined period (e.g., 6 days).
-
Assess cell proliferation using a suitable colorimetric assay (e.g., MTT).
-
Measure the absorbance and calculate the concentration of the test compound that produces 50% of the maximal proliferative response (EC50 value).
-
Estrogen Response Element (ERE) Reporter Gene Assay
This assay measures the ability of a compound to activate estrogen receptors, leading to the transcription of a reporter gene under the control of an estrogen response element (ERE).
-
Materials: A suitable cell line (e.g., MCF-7 or HEK293) transiently or stably transfected with an ERE-luciferase reporter plasmid and an ER expression vector (if the cell line is ER-negative).
-
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Expose the cells to various concentrations of the test compound.
-
After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
The increase in luciferase activity corresponds to the activation of the estrogen receptor.
-
Caption: Workflow for the ERE Reporter Gene Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogenic effects of genistein on the growth of estrogen receptor-positive human breast cancer (MCF-7) cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tectoroside Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds like Tectoroside is fundamental for ensuring product quality, conducting pharmacokinetic studies, and guaranteeing therapeutic efficacy. This guide provides an objective comparison of four common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
This publication details the experimental protocols and summarizes the quantitative performance data for each method, offering a framework for cross-validation and informed method selection based on specific analytical requirements such as sensitivity, selectivity, and sample throughput. While direct cross-validation studies for this compound are limited, this guide collates data from individual validated methods for this compound and structurally similar isoflavones to provide a comprehensive comparative analysis.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method for this compound quantification hinges on a balance between performance characteristics and practical considerations. HPLC-UV offers a robust and cost-effective solution for routine quality control. LC-MS provides unparalleled sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis. HPTLC is a high-throughput method suitable for screening multiple samples simultaneously. UV-Vis spectrophotometry, while less specific, offers a simple and rapid approach for preliminary quantification.
| Validation Parameter | HPLC-UV | LC-MS/MS | HPTLC | UV-Vis Spectrophotometry |
| Linearity (r²) | >0.999 | >0.999 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 31.0 ng/mL[1] | 0.5 ng/mL[2] | ~5-10 ng/spot | ~0.1-0.2 µg/mL |
| Limit of Quantitation (LOQ) | 91.9 ng/mL[1] | 1 ng/mL[2] | ~20-30 ng/spot | ~0.4-0.7 µg/mL |
| Precision (%RSD) | < 3%[1] | < 15% | < 2% | < 2% |
| Accuracy/Recovery (%) | 92-108% | 92-110% | 98-102% | 98-102% |
| Specificity | Moderate | High | Moderate | Low |
| Throughput | Moderate | Moderate | High | High |
| Cost | Low | High | Medium | Very Low |
Note: Data for HPTLC and UV-Vis Spectrophotometry are estimated based on typical performance for structurally similar isoflavones due to the limited availability of specific data for this compound.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are based on validated methods for this compound and its analogues.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plasma samples and can be adapted for other matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing an acid modifier like 0.1% formic acid). A typical starting condition could be a ratio of 20:80 (v/v) acetonitrile to acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound exhibits maximum absorbance at approximately 263 nm and 330 nm. Therefore, detection can be set at 263 nm.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add a suitable internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol. A series of calibration standards can be prepared by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
Liquid Chromatography with Mass Spectrometry (LC-MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices at low concentrations.
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions: For Tectoridin (the glycoside form of this compound), the transition m/z 463.1 → 301.1 can be monitored.
-
-
Sample Preparation (Blood):
-
To 50 µL of blood, add an internal standard.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Inject a small volume (e.g., 1-5 µL) of the supernatant directly into the LC-MS system.
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards by spiking blank matrix (e.g., blood or plasma) with known concentrations of this compound, covering the expected sample concentration range (e.g., 1 - 1000 ng/mL).
High-Performance Thin-Layer Chromatography (HPTLC)
This method allows for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening and quality control of herbal extracts.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1, v/v/v).
-
Sample Application: Apply standard and sample solutions as bands of a specific length using an automated TLC sampler.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and scan it using a TLC scanner in absorbance mode at the wavelength of maximum absorbance for this compound (e.g., 263 nm).
-
Sample Preparation (Herbal Extract):
-
Extract a known amount of powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Filter the extract and evaporate the solvent.
-
Dissolve the residue in a known volume of methanol.
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Apply different volumes of the stock solution to the HPTLC plate to generate a calibration curve (e.g., 100 - 1000 ng/spot).
UV-Visible Spectrophotometry
This is a simple and rapid method for the quantification of this compound in solutions with relatively low matrix interference.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Wavelength of Maximum Absorbance (λmax): this compound shows absorbance maxima around 263 nm and 330 nm. The peak at 263 nm is generally more intense and suitable for quantification.
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution and measure its absorbance at the same wavelength.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
-
Sample Preparation: The sample preparation should be simple, aiming to dissolve the analyte in the solvent with minimal interference. For herbal extracts, a simple dissolution followed by filtration may be sufficient for a preliminary estimation.
Mandatory Visualizations
To facilitate a clearer understanding of the experimental and logical workflows, the following diagrams are provided.
References
Tectoroside's Neuroprotective Effects: A Comparative Review of Preclinical Evidence
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the existing preclinical literature on the neuroprotective effects of tectoroside (B1160345) (also known as tectoridin). The aim is to objectively assess the reproducibility of its therapeutic potential by examining quantitative data from various experimental models of neurodegeneration.
This compound, an isoflavone (B191592) glycoside, has garnered interest for its potential therapeutic properties, including its neuroprotective activities. Preclinical studies suggest that its effects are primarily mediated through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. This guide synthesizes the available data to offer a clear comparison of the findings across different studies, detailing the experimental frameworks and the signaling pathways implicated in its mode of action.
In Vitro Studies: Anti-inflammatory and Cytoprotective Effects
The direct anti-inflammatory and cytoprotective effects of this compound and its aglycone, tectorigenin (B1682738), have been investigated in cell-based assays. Tectorigenin, in particular, has been shown to mitigate neuroinflammation in microglial cells, which are key players in the inflammatory processes within the central nervous system.
Experimental Protocols:
-
Cell Lines:
-
BV-2 murine microglial cells were used to model neuroinflammation.
-
PC12 cells, a rat pheochromocytoma cell line, were utilized to model neuronal oxidative stress.
-
Chinese hamster lung fibroblasts (V79-4) were also used to assess cytoprotection against oxidative stress.
-
-
Induction of Neuroinflammation/Oxidative Stress:
-
Lipopolysaccharide (LPS) (1 µg/mL) was used to stimulate an inflammatory response in BV-2 cells.
-
Hydrogen peroxide (H₂O₂) (400 µM) was used to induce oxidative stress and cell death in PC12 and V79-4 cells.
-
-
Treatment:
-
Cells were pre-treated with varying concentrations of tectorigenin or this compound for a specified duration before the addition of the inflammatory or oxidative stimulus.
-
-
Assays:
-
Cell Viability: Assessed using the MTT assay.
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Pro-inflammatory Mediators: Levels of prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) were quantified by ELISA.
-
Oxidative Stress Markers: Activities of superoxide (B77818) dismutase (SOD) and catalase (CAT), and levels of glutathione (B108866) (GSH) and malondialdehyde (MDA) were measured.
-
Western Blot Analysis: Used to determine the protein expression levels of key signaling molecules.
-
Quantitative Data Summary: In Vitro Effects of Tectorigenin and this compound
| Experimental Model | Compound | Key Findings | Reference |
| LPS-stimulated BV-2 microglia | Tectorigenin | Dose-dependent inhibition of NO, PGE₂, TNF-α, and IL-6 production. | [1] |
| H₂O₂-induced PC12 cells | This compound | Significantly improved cell survival and increased SOD, CAT, and GSH levels. | [2] |
| H₂O₂-induced V79-4 cells | Tectorigenin | Increased cell viability to 84% (from 66% in H₂O₂-treated cells). | [3] |
In Vivo Studies: Neuroprotection in Animal Models of Neurological Disease
The neuroprotective efficacy of this compound has been evaluated in rodent models of Alzheimer's disease and ischemic stroke. These studies provide insights into its potential to ameliorate cognitive deficits and reduce neuronal damage in more complex biological systems.
Experimental Protocols:
-
Animal Models:
-
Alzheimer's Disease Model: Male Wistar rats with intracerebroventricular administration of soluble amyloid-beta (Aβ1-42).
-
Ischemic Stroke Model: Male Sprague-Dawley rats subjected to middle cerebral artery occlusion/reperfusion (MCAO/R).
-
-
Treatment:
-
This compound was administered orally or via injection at specified dosages and durations.
-
-
Behavioral Assessments:
-
Morris water maze was used to assess spatial learning and memory in the Alzheimer's model.
-
Neurological deficit scores were evaluated in the ischemic stroke model.
-
-
Biochemical and Histological Analysis:
-
Brain tissue was analyzed for infarct volume, oxidative stress markers (SOD, GSH, MDA), and protein expression via Western blot and immunohistochemistry.
-
Quantitative Data Summary: In Vivo Neuroprotective Effects of this compound
| Animal Model | Key Findings | Reference |
| Amyloid-beta infused rat model of Alzheimer's Disease | Mitigated Aβ1-42-induced neurodegeneration, improved spatial learning and memory, reduced neurofibrillary tangles, increased SOD and GSH, and decreased MDA content. | [2] |
| Rat model of Ischemic Stroke | Improved neurological function, significantly reduced cerebral infarction volume. | [4] |
Signaling Pathways Implicated in this compound's Neuroprotective Effects
Across the reviewed studies, the neuroprotective effects of this compound and its aglycone, tectorigenin, have been attributed to the modulation of several key signaling pathways. These pathways are central to the cellular response to stress, inflammation, and apoptosis.
Anti-Inflammatory Signaling
Tectorigenin has been shown to suppress neuroinflammation by inhibiting the TLR4/MyD88/NF-κB and MAPK (ERK/JNK) signaling pathways in microglial cells.[1]
Antioxidant and Pro-Survival Signaling
This compound has been demonstrated to exert antioxidant and anti-apoptotic effects through the activation of the Nrf2/HO-1 pathway and modulation of the PI3K/Akt/mTOR pathway.[2][4]
Reproducibility and Future Directions
The available literature, although limited, shows a consistent pattern of neuroprotective effects for this compound and its aglycone, tectorigenin, across different in vitro and in vivo models of neurological damage. The reported mechanisms of action, primarily centered around anti-inflammatory, antioxidant, and anti-apoptotic pathways, are also largely congruent between studies.
The study on an Alzheimer's disease model demonstrated this compound's ability to mitigate amyloid-beta-induced pathology and improve cognitive function, which was supported by its protective effects against oxidative stress in a neuronal cell line.[2] Similarly, in a model of ischemic stroke, this compound reduced brain damage and improved neurological outcomes, with evidence pointing towards the modulation of inflammatory and survival pathways.[4] The work on tectorigenin in a neuroinflammation model further substantiates the anti-inflammatory potential of this class of compounds.[1]
However, it is crucial to note that the number of studies is still small, and direct replication studies are lacking. Future research should aim to:
-
Conduct independent replications of the key findings in different laboratories.
-
Evaluate the neuroprotective effects of this compound in other models of neurodegenerative diseases, such as Parkinson's disease.
-
Further elucidate the downstream targets and molecular interactions of this compound within the identified signaling pathways.
-
Investigate the pharmacokinetics and bioavailability of this compound to better translate preclinical findings to potential clinical applications.
References
- 1. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effect of an Isoflavone, Tectorigenin, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Tectoridin and its Derivatives in Inflammation Modulation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of the natural isoflavonoid (B1168493) Tectoridin, its aglycone Tectorigenin, and its synthetic derivatives. This document synthesizes experimental data on their biological activities, delves into the underlying molecular mechanisms, and provides detailed experimental protocols for key assays.
Tectoridin, a glycosylated isoflavone, and its more biologically active aglycone, Tectorigenin, have demonstrated significant anti-inflammatory potential. Research indicates that the structural form of these compounds plays a crucial role in their efficacy, with the aglycone Tectorigenin consistently exhibiting superior activity. This has prompted investigations into synthetic derivatives to enhance their therapeutic properties.
Comparative Biological Activity
Experimental evidence consistently demonstrates that Tectorigenin is a more potent anti-inflammatory agent than its glycoside precursor, Tectoridin. Furthermore, synthetic modifications, such as sulfonation, have been shown to improve the bioactivity of Tectorigenin, primarily through increased water solubility and enhanced antioxidant properties.
The primary mechanism of anti-inflammatory action for Tectoridin and its derivatives involves the downregulation of key inflammatory mediators. This is achieved through the modulation of critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Below is a summary of the available quantitative data on the inhibitory activity of these compounds on major inflammatory markers.
| Compound | Target | Cell Line | IC50 Value (µM) | Reference |
| Tectorigenin | Nitric Oxide (NO) Production | RAW 264.7 | ~20 | [1] |
| Tectorigenin | Prostaglandin E2 (PGE2) Production | RAW 264.7 | >10 | [1] |
| Tectorigenin | Interleukin-1β (IL-1β) Secretion | RAW 264.7 | ~20 | [1] |
| Tectoridin | Nitric Oxide (NO) Production | RAW 264.7 | >20 | [1] |
| Tectorigenin | Nitric Oxide (NO) Production | BV-2 Microglia | 1.3 - 2.3 | [2] |
| Tectorigenin Sodium Sulfonate | Antioxidant Activity (DPPH) | N/A | More potent than Tectorigenin | [3] |
Note: The available literature lacks a comprehensive, direct comparison of a wide range of synthetic Tectoridin/Tectorigenin derivatives with their parent compounds using standardized assays. The data presented here is compiled from various studies and should be interpreted with this limitation in mind.
Molecular Mechanisms of Action
Tectorigenin exerts its anti-inflammatory effects by intervening in the NF-κB and MAPK signaling cascades, two pivotal pathways in the inflammatory response.
NF-κB Signaling Pathway:
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Tectorigenin has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[1]
MAPK Signaling Pathway:
The MAPK pathway is another crucial signaling route activated by inflammatory stimuli like LPS. This pathway involves a cascade of protein kinases: MAPKKK (e.g., TAK1), MAPKK (e.g., MKK3/6, MEK1/2), and MAPK (e.g., p38, ERK1/2, JNK). Upon activation, these MAPKs phosphorylate and activate various transcription factors, including AP-1 (a dimer of c-Jun and c-Fos). These transcription factors then move to the nucleus and, in conjunction with NF-κB, drive the expression of pro-inflammatory genes. Tectorigenin has been observed to inhibit the phosphorylation of key MAPK proteins like p38, ERK, and JNK, thus dampening the inflammatory response.
Visualizing the Pathways and Experimental Workflow
To better illustrate the complex biological processes involved, the following diagrams have been generated.
Caption: Tectorigenin inhibits the NF-κB signaling pathway.
Caption: Tectorigenin inhibits the MAPK signaling pathway.
Caption: General experimental workflow for anti-inflammatory assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anti-inflammatory effects of Tectoridin and its derivatives.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well plates for viability and Griess assays, 24-well plates for ELISA, and 6-well plates for Western blotting). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of Tectoridin, Tectorigenin, or their synthetic derivatives for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL). Control groups include untreated cells (vehicle) and cells treated with LPS alone.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (B80452) (NO2-), a stable and soluble breakdown product of NO, in the cell culture supernatant.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in distilled water.
-
Standard: Sodium nitrite (NaNO2) solution of known concentrations (e.g., 0-100 µM) prepared in culture medium.
-
-
Procedure:
-
After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add an equal volume of Griess Reagent (prepared by mixing equal volumes of Reagent A and Reagent B just before use) to each supernatant sample and the standards.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve using the absorbance values of the sodium nitrite standards.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition for each treatment group relative to the LPS-only control.
-
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions provided with the kit.
-
Typically, the procedure involves coating a 96-well plate with a capture antibody, adding the collected cell culture supernatants and standards, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and finally a substrate solution to produce a colorimetric signal.
-
-
Measurement and Calculation:
-
Measure the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.
-
Generate a standard curve using the provided cytokine standards.
-
Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.
-
Calculate the percentage of cytokine inhibition for each treatment group relative to the LPS-only control.
-
Western Blot Analysis
Western blotting is employed to detect the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a protein assay kit (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, phospho-p38, p38, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Capture the images using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Tectoridin, and more notably its aglycone Tectorigenin, represent promising natural compounds for the development of novel anti-inflammatory agents. The superior activity of Tectorigenin highlights the importance of the aglycone structure for its biological function. While the synthesis of derivatives has shown potential for enhancing properties like solubility and antioxidant capacity, a critical need remains for comprehensive studies that directly compare the anti-inflammatory efficacy of a broader range of synthetic derivatives against the parent compounds. Such research, employing standardized cellular and in vivo models, will be instrumental in elucidating structure-activity relationships and guiding the rational design of more potent and effective anti-inflammatory drugs based on the Tectorigenin scaffold. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this endeavor.
References
- 1. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Total Synthesis and Anti-Inflammatory Activity of Tectoridin and Related Isoflavone Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside's Antioxidant Power Validated by DPPH Assay: A Comparative Analysis
For Immediate Release: December 4, 2025
A comprehensive analysis of Tectoroside's antioxidant capacity, utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, reveals its standing among established antioxidants. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against its aglycone form, Tectorigenin (B1682738), and standard antioxidants such as Ascorbic Acid and Trolox.
Recent in vitro studies have consistently demonstrated the antioxidant potential of this compound, a prominent isoflavone (B191592) glycoside. The DPPH assay, a standard method for evaluating the free-radical scavenging ability of compounds, confirms this activity. While direct IC50 values for this compound can vary between studies, a clear trend emerges when comparing its activity to its constituent parts and other well-known antioxidants.
The antioxidant activity of flavonoids is often influenced by their chemical structure. In the case of this compound (also known as Tectoridin), it is the glycoside form of Tectorigenin. Research indicates that the aglycone form, Tectorigenin, exhibits more potent antioxidant activity than its glycoside counterpart, this compound.[1][2] One study directly comparing the two found that Tectorigenin possesses superior DPPH radical scavenging activity.[1] Another investigation into the antioxidant properties of Tectoridin, Tectorigenin, and a sulfonated derivative of Tectorigenin further solidified this finding, showing the antioxidant activity in the order of Tectorigenin sodium sulfonate > Tectorigenin > Tectoridin.[2][3]
This difference in activity is often attributed to the presence of the sugar moiety in this compound, which can hinder the molecule's ability to donate a hydrogen atom to scavenge free radicals.
Comparative Antioxidant Capacity (IC50 Values)
The IC50 value represents the concentration of an antioxidant required to inhibit 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the comparative DPPH radical scavenging activity.
| Compound | DPPH IC50 (µM) | Relative Antioxidant Strength |
| This compound (Tectoridin) | Not explicitly found, but consistently lower than Tectorigenin[1][2] | Good |
| Tectorigenin | ~275 µM | Higher than this compound[1] |
| Ascorbic Acid (Vitamin C) | ~30 µM | Very High |
| Trolox | ~45 µM | Very High |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a generalized protocol for determining the antioxidant capacity of this compound using the DPPH assay.
1. Reagent Preparation:
- DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared and kept in the dark.
- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
- Standard Solutions: Prepare stock solutions of Ascorbic Acid and Trolox in the same solvent as this compound.
- Serial Dilutions: Prepare a series of dilutions of this compound and the standard solutions at various concentrations.
2. Assay Procedure:
- Add 1 mL of the DPPH solution to 1 mL of each of the serially diluted this compound and standard solutions.
- A control sample is prepared by mixing 1 mL of the DPPH solution with 1 mL of the solvent.
- Incubate the mixtures in the dark at room temperature for 30 minutes.
- Measure the absorbance of each solution at 517 nm using a spectrophotometer.
3. Data Analysis:
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and the standard antioxidants. The IC50 is the concentration that corresponds to 50% inhibition.
Visualizing the DPPH Assay Workflow
The following diagram illustrates the key steps involved in the DPPH antioxidant assay.
Caption: Workflow of the DPPH radical scavenging assay.
The Underlying Chemistry of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This process leads to a color change from deep violet to pale yellow, which can be quantified spectrophotometrically.
Caption: The basic reaction of the DPPH assay.
References
In Vivo Veritas: Tectoroside's In Vitro Promises Validated in Preclinical Models
For researchers and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging path. Tectoroside, a naturally occurring isoflavone (B191592) glycoside, has demonstrated significant potential in laboratory settings, exhibiting a range of anti-inflammatory, antioxidant, and anti-cancer properties. This guide provides a comprehensive comparison of the in vitro findings for this compound and its aglycone form, Tectorigenin, with their subsequent validation in animal models, supported by detailed experimental data and protocols.
Anti-Inflammatory Effects: From Cell Cultures to Arthritis Models
Tectoridin, the glycoside form of this compound, has shown potent anti-inflammatory effects in vitro by inhibiting the production of key pro-inflammatory mediators. These findings have been successfully translated into in vivo models of inflammatory disease, providing strong evidence for its therapeutic potential.
A key in vivo study demonstrated that Tectoridin significantly alleviates the symptoms of rheumatoid arthritis in a complete Freund's adjuvant (CFA)-induced mouse model. The study revealed that Tectoridin administration reduced paw swelling and joint inflammation. Mechanistically, this therapeutic effect was linked to the inhibition of the MAPK signaling pathway and a subsequent decrease in the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1]
These in vivo observations are strongly supported by in vitro experiments. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Tectoridin effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines. This alignment of in vitro and in vivo data suggests that the anti-inflammatory action of this compound is mediated, at least in part, through the modulation of the MAPK pathway.
Comparative Data: In Vitro vs. In Vivo Anti-Inflammatory Activity
| In Vitro Finding | In Vivo Validation |
| Inhibition of Pro-inflammatory Cytokines (IL-1β, IL-6) in LPS-stimulated RAW264.7 cells | Reduction of IL-1β and IL-6 levels in the serum of CFA-induced arthritic mice |
| Suppression of MAPK signaling pathway in vitro | Inhibition of ERK, JNK, and p38 phosphorylation in the synovial tissues of arthritic mice [1] |
Experimental Workflow for In Vivo Anti-Inflammatory Studies
Caption: Workflow for in vivo validation of Tectoridin's anti-inflammatory effects.
Antioxidant Properties: Scavenging Radicals and Protecting the Liver
In vitro studies have established Tectoridin and its aglycone, Tectorigenin, as effective antioxidants. These compounds demonstrate the ability to scavenge various free radicals, including superoxide (B77818) and hydroxyl radicals. Comparative in vitro assays have shown that Tectorigenin and its sulfonated derivative possess superior antioxidant activity to Tectoridin.
The in vivo validation of these antioxidant properties is evidenced by studies demonstrating the hepatoprotective effects of Tectoridin. In a rat model of alcohol-induced liver injury, administration of Tectoridin showed a protective effect, which is often associated with the mitigation of oxidative stress.[2] The compound's ability to protect the liver from alcohol-induced damage in vivo provides indirect but strong support for its antioxidant capacity observed in vitro.
Comparative Data: In Vitro vs. In Vivo Antioxidant Activity
| In Vitro Finding | In Vivo Validation (Inferred) |
| Scavenging of superoxide and hydroxyl radicals | Hepatoprotective effect in a rat model of alcohol-induced liver injury [2] |
| Inhibition of lipid peroxidation | Reduction of oxidative stress markers in liver tissue (inferred) |
Signaling Pathway for Tectoridin's Antioxidant Action
Caption: Inferred mechanism of Tectoridin's in vivo antioxidant and hepatoprotective effects.
Anti-Cancer Activity: From Cell Proliferation to Tumor Growth Inhibition
In the realm of oncology, in vitro studies have revealed the potential of Tectoridin to inhibit the growth of cancer cells. For instance, Tectoridin has been shown to dose-dependently suppress the proliferation, migration, and invasion of colon cancer cells, while promoting apoptosis. The underlying mechanism for this in vitro anti-cancer effect has been linked to the inhibition of the PKC/p38 MAPK signaling pathway.[1]
While direct in vivo validation of this specific anti-cancer mechanism for Tectoridin is still emerging, studies on related isoflavones provide strong correlative evidence. For example, the isoflavone genistein (B1671435) has been shown to be effective in reducing tumor growth in xenograft mouse models of various cancers. These in vivo studies on similar compounds, combined with the potent in vitro data for Tectoridin, strongly suggest its potential as an anti-cancer agent. Further in vivo studies using Tectoridin in xenograft models are warranted to conclusively validate its in vitro anti-tumor effects and the specific signaling pathways involved.
Comparative Data: In Vitro Anti-Cancer Activity and Inferred In Vivo Potential
| In Vitro Finding | In Vivo Potential (Inferred from related compounds) |
| Inhibition of colon cancer cell proliferation, migration, and invasion | Potential to inhibit tumor growth in xenograft models |
| Induction of apoptosis in cancer cells | Potential to induce apoptosis in tumor tissues |
| Suppression of PKC/p38 MAPK pathway in colon cancer cells [1] | Potential modulation of these pathways in in vivo tumor models |
Proposed Experimental Workflow for In Vivo Anti-Cancer Validation
Caption: Proposed workflow for in vivo validation of Tectoridin's anti-cancer effects.
Detailed Experimental Protocols
In Vivo Rheumatoid Arthritis Model
-
Animals: Male DBA/1 mice (6-8 weeks old).
-
Induction of Arthritis: Mice are immunized with an emulsion of 100 µg of bovine type II collagen in 100 µL of Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant is given 21 days later.
-
Treatment: Tectoridin (at varying doses, e.g., 20, 40, 80 mg/kg) is administered orally once daily, starting from the day of the first immunization until the end of the experiment.
-
Assessment:
-
Paw Swelling: Measured using a plethysmometer every other day.
-
Histopathology: At the end of the study, ankle joints are collected, fixed in 10% formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
-
ELISA: Blood is collected to measure serum levels of IL-1β and IL-6 using commercial ELISA kits.
-
Western Blot: Synovial tissues are homogenized, and protein extracts are used to determine the expression levels of total and phosphorylated p38, ERK, and JNK via Western blotting.
-
In Vitro Anti-Inflammatory Assay (RAW 264.7 Cells)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of Tectoridin for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: The levels of IL-1β and IL-6 in the culture supernatants are quantified using commercial ELISA kits.
-
Western Blot: Cell lysates are prepared to analyze the phosphorylation status of MAPK pathway proteins (p38, ERK, JNK) by Western blotting.
In Vitro Antioxidant Assays
-
DPPH Radical Scavenging Assay: The ability of Tectoridin and Tectorigenin to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically by the decrease in absorbance at 517 nm.
-
Superoxide Anion Radical Scavenging Assay: The scavenging activity is determined by measuring the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated from a phenazine (B1670421) methosulfate-NADH system.
-
Hydroxyl Radical Scavenging Assay: The ability to scavenge hydroxyl radicals is assessed by measuring the inhibition of 2-deoxyribose degradation by hydroxyl radicals generated from the Fenton reaction.
This guide underscores the importance of bridging the gap between in vitro discoveries and in vivo validation. The presented data provides a strong foundation for the continued development of this compound as a potential therapeutic agent for inflammatory diseases, conditions associated with oxidative stress, and cancer. Further preclinical and clinical studies are essential to fully realize its therapeutic promise.
References
A Guide to Inter-Laboratory Comparison of Tectoroside Analysis
Introduction
Tectoroside, a key isoflavonoid (B1168493) glycoside found in the dried flowers of Pueraria lobata (gegen) and the rhizomes of Iris tectorum, has garnered significant interest in the pharmaceutical and natural products sectors due to its diverse pharmacological activities. As research and development involving this compound advance, the necessity for reliable and reproducible analytical methods for its quantification becomes paramount. Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are crucial for assessing the competency of laboratories in performing specific analyses and for validating analytical methods across different sites.[1][2][3]
This guide provides a framework for conducting an inter-laboratory comparison of this compound analysis, offering a standardized experimental protocol and data presentation formats. While specific public data from a dedicated this compound inter-laboratory study is not currently available, this document outlines the best practices and methodologies that would be employed in such a study, based on established principles of analytical method validation and proficiency testing.[4][5][6]
Experimental Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This section details a representative HPLC method for the quantitative analysis of this compound. In a formal inter-laboratory study, participating laboratories would be required to adhere strictly to this protocol to ensure the comparability of results.
1. Scope
This method is intended for the quantification of this compound in a supplied test material.
2. Principle
This compound is separated from other components in the sample by reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
3. Reagents and Materials
-
This compound certified reference standard (CRS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Test sample containing this compound
4. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
5. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 85 15 20 65 35 25 65 35 30 85 15 | 35 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 263 nm
-
Injection Volume: 10 µL
6. Procedure
-
Standard Preparation: Accurately weigh a suitable amount of this compound CRS and dissolve in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 10, 25, 50, 100, and 200 µg/mL.
-
Sample Preparation: Accurately weigh the provided test sample and dissolve it in a known volume of methanol. The target concentration should fall within the range of the calibration curve. The solution may require sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
Calibration Curve: Inject each working standard solution and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Analysis: Inject the prepared sample solution and record the peak area for this compound.
-
Calculation: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the final concentration in the original test sample, accounting for the initial sample weight and dilution.
Data Presentation and Comparison
In an inter-laboratory study, each participating laboratory would analyze the same homogenized test sample and report their results to the coordinating body. The data would then be compiled and statistically analyzed to assess the performance of each laboratory and the reproducibility of the analytical method.[7]
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis
| Laboratory ID | Reported Concentration (mg/g) | Standard Deviation | Method Variation | z-score |
| Lab A | 5.25 | 0.12 | None | 0.42 |
| Lab B | 5.48 | 0.15 | Different column manufacturer | 1.33 |
| Lab C | 4.95 | 0.10 | None | -0.79 |
| Lab D | 5.10 | 0.11 | None | -0.17 |
| Lab E | 6.10 | 0.25 | Manual integration | 3.54 (Outlier) |
| Lab F | 5.18 | 0.09 | None | 0.17 |
| Assigned Value | 5.15 | |||
| Proficiency Std. Dev. | 0.27 |
Note: The data in this table is purely hypothetical and for illustrative purposes. The z-score is calculated as: (Reported Value - Assigned Value) / Proficiency Standard Deviation. A z-score between -2 and 2 is generally considered satisfactory.[8]
Visualization of Workflows and Pathways
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the preparation of test materials to the final evaluation of laboratory performance.
This compound HPLC Analysis Workflow
This diagram outlines the key steps in the experimental workflow for the quantitative analysis of this compound using HPLC.
The establishment of a robust and validated analytical method for this compound is essential for quality control, research, and clinical development. Inter-laboratory comparisons serve as a vital tool for ensuring that analytical results are consistent and reliable across different testing sites.[2][3] By following a standardized protocol and participating in proficiency testing schemes, laboratories can demonstrate their competence and contribute to the generation of high-quality data in the field of natural product analysis. This guide provides the foundational elements for initiating and participating in such a comparison for this compound, thereby fostering confidence in analytical outcomes among researchers, scientists, and drug development professionals.
References
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. labservcenter.com [labservcenter.com]
- 3. consultantiso17025.com [consultantiso17025.com]
- 4. omicsonline.org [omicsonline.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. coresta.org [coresta.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tectoroside
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the proper disposal of Tectoroside, a natural sesquiterpene compound.
This compound: Key Safety and Chemical Data
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C30H36O12[] |
| Molecular Weight | 588.6 g/mol [] |
| Appearance | Powder[] |
| Purity | >98%[] |
| Boiling Point (Predicted) | 853.7 ± 65.0 °C[] |
| Density (Predicted) | 1.47 ± 0.1 g/cm3 [] |
Pre-Disposal and Handling Precautions
Before beginning the disposal process, it is crucial to handle this compound with care to minimize exposure and risk.
Personal Protective Equipment (PPE): Always use proper personal protective equipment as indicated in the safety data sheet. This includes:
-
Respiratory Protection: A dust respirator should be worn to avoid inhalation.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Eye Protection: Safety glasses and chemical goggles are necessary, especially if splashing is possible.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
Handling:
-
Wash hands thoroughly after handling.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Prevent ingestion and inhalation.[2]
-
Keep the compound away from sources of ignition and incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[2]
Step-by-Step Disposal Protocol
Follow these steps for the safe disposal of this compound waste:
-
Containment: Carefully sweep up any spilled this compound, observing all precautions outlined in the Personal Protective Equipment section.
-
Packaging: Place the swept-up material into a suitable, clearly labeled, and closed container for disposal.[2]
-
Spill Site Decontamination: If a spill occurs, decontaminate the affected area with a 10% caustic solution. Ensure the area is well-ventilated until the disposal is complete.[2]
-
Waste Stream Management: Dispose of the container with the this compound waste through an approved waste disposal plant. Do not let the product enter drains.[2] Adherence to federal, state, and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA), is mandatory.[3]
Experimental Workflow: this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Tectoroside
Operational Plan: Safe Handling and Storage
A systematic approach to handling Tectoroside is crucial to prevent exposure and contamination. The following procedures outline the necessary steps for safe operation and storage.
Engineering Controls:
-
Ventilation: Whenever possible, handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a laboratory fume hood is recommended.[1]
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1]
-
Avoid eating, drinking, or smoking in areas where this compound is handled or stored.
-
Remove any contaminated clothing and wash it before reuse.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry place.
-
Keep the compound away from strong oxidizing and reducing agents, as well as strong acids and alkalis, to prevent incompatible reactions.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on the potential routes of exposure.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Respiratory | Dust Respirator | Recommended when handling the powder form to prevent inhalation. Ensure the respirator is properly fitted and approved for the type of potential exposure.[1] |
| Hands | Protective Gloves | Chemical-resistant gloves (e.g., nitrile or latex) should be worn to prevent skin contact. Inspect gloves for any tears or punctures before use.[1] |
| Eyes | Safety Glasses with Side Shields or Chemical Goggles | To protect against dust particles or splashes. Chemical goggles are recommended if there is a higher risk of splashing.[1] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol provides a step-by-step guide for the safe handling of this compound during routine laboratory experiments.
-
Preparation:
-
Ensure the work area, particularly the fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Weighing and Aliquoting:
-
If possible, weigh solid this compound in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a spatula to handle the powder. Avoid creating dust clouds.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Experimental Procedures:
-
Conduct all manipulations of this compound, especially those involving heating or potential aerosol generation, within a fume hood.
-
Keep containers with this compound covered when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A 10% caustic solution can be used for decontamination of spill sites.[1]
-
Properly dispose of all waste as described in the disposal plan below.
-
Remove PPE in the designated area, avoiding contamination of clean spaces.
-
Wash hands thoroughly.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including "this compound Waste," and the appropriate hazard symbols if required by your institution's policies.
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
